B1579212 Cbz-2-Nitro-D-Phenylalanine

Cbz-2-Nitro-D-Phenylalanine

Cat. No.: B1579212
M. Wt: 344.39
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2-Nitro-D-Phenylalanine is a useful research compound. Molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

344.39

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Cbz-2-Nitro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Applications in Peptidomimetics and Chemo-Orthogonality

Executive Summary & Chemical Identity

Cbz-2-Nitro-D-Phenylalanine is a specialized, protected amino acid derivative used primarily as a chiral building block in the synthesis of constrained peptides, unnatural amino acids (such as D-Tic), and photo-labile biological probes.[1]

Its structural significance lies in the ortho-nitro (2-NO₂) substituent. Unlike para- or meta- substitutions, the ortho-nitro group exerts profound steric pressure on the peptide backbone, forcing specific dihedral angles (


) that stabilize 

-turns. Furthermore, the D-configuration confers resistance to proteolytic degradation, making this residue essential for designing stable peptide therapeutics.
Physicochemical Profile

Note: Specific experimental data for the Cbz-protected D-isomer is often proprietary. Values below are synthesized from homologous standards (Boc-2-Nitro-D-Phe and Cbz-L-Phe).

PropertySpecification / Estimate
Chemical Name N-Benzyloxycarbonyl-2-nitro-D-phenylalanine
Molecular Formula

Molecular Weight ~344.32 g/mol
Predicted Solubility Soluble in DMF, DMSO, MeOH, DCM; Insoluble in Water
Melting Point Est. 110–135 °C (Higher than Cbz-Phe due to nitro-stacking)
Chirality D-Enantiomer (R-configuration at

-carbon)
CAS (Base Amino Acid) 19883-75-1 (L-isomer ref); 478183-69-6 (Boc-D-isomer ref)
Appearance Off-white to pale yellow crystalline powder

Synthetic Utility: The Chemo-Selectivity Paradox

The core technical challenge—and utility—of Cbz-2-Nitro-D-Phe is the orthogonality between the Carbobenzyloxy (Cbz) protecting group and the Nitro (


) functionality.
  • The Conflict: Standard removal of Cbz uses Catalytic Hydrogenolysis (

    
    ). However, these conditions rapidly reduce the aromatic Nitro group to an Aniline (
    
    
    
    ).
  • The Solution: Researchers must choose specific reagents to selectively target one group while preserving the other.

Decision Matrix: Deprotection vs. Reduction

The following diagram illustrates the divergent synthetic pathways available from the parent molecule.

ChemoSelectivity Start Cbz-2-Nitro-D-Phe (Starting Material) Acidolysis Acidolysis (HBr / AcOH) Start->Acidolysis Preserve Nitro LewisAcid Lewis Acid (AlCl3 / HFIP) Start->LewisAcid Mild Alternative ChemReduction Chemo-Selective Reduction (Zn / AcOH or Fe / NH4Cl) Start->ChemReduction Preserve Cbz Hydrogenation Catalytic Hydrogenation (H2 / Pd-C) Start->Hydrogenation Remove Cbz + Reduce Nitro FreeAmine H-2-Nitro-D-Phe (Free Amine, Nitro Intact) Acidolysis->FreeAmine LewisAcid->FreeAmine Aniline Cbz-2-Amino-D-Phe (Protected Amine, Reduced Nitro) ChemReduction->Aniline Cyclization Spontaneous Cyclization (Lactamization risk) Hydrogenation->Cyclization High Risk of Side Reaction

Caption: Chemoselective pathways for Cbz-2-Nitro-D-Phe. Red nodes indicate Cbz removal; Green indicates Nitro reduction.

Applications in Drug Design[5][6]

A. Synthesis of D-Tic (Tetrahydroisoquinoline-3-carboxylic acid)

The most common industrial application of 2-Nitro-Phe derivatives is as a precursor to Tic , a rigid phenylalanine analog.

  • Reduction: The nitro group is reduced to an amine (using Zn/AcOH to keep Cbz, or H2/Pd to strip it).[2]

  • Pictet-Spengler Cyclization: The resulting aniline reacts with formaldehyde (or an internal electrophile) to close the isoquinoline ring.

  • Result: A conformationally locked amino acid used in ACE inhibitors and opioid receptor antagonists.

B. Photocleavable Backbone Probes

2-Nitrophenylalanine derivatives function as photolabile linkers . Upon UV irradiation (~365 nm), the nitro group interacts with the peptide backbone, leading to cleavage.[3] This is utilized in "caged" peptides where bioactivity is triggered by light.

Experimental Protocols

Protocol A: Selective Cbz Removal (Preserving Nitro)

Standard hydrogenolysis cannot be used here. Reagents: 33% HBr in Acetic Acid.

  • Dissolution: Dissolve 1.0 mmol of Cbz-2-Nitro-D-Phe in 5 mL of glacial acetic acid.

  • Reaction: Add 5 mL of 33% HBr/AcOH solution. Stir at room temperature for 1-2 hours. Monitor by TLC (Cbz removal is usually rapid).

  • Precipitation: Pour the reaction mixture into 100 mL of cold diethyl ether. The product (H-2-Nitro-D-Phe hydrobromide salt) will precipitate.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

    • Note: This method avoids reducing the nitro group.[4]

Protocol B: Selective Nitro Reduction (Preserving Cbz)

Used to generate the aniline for subsequent cyclization or functionalization. Reagents: Zinc Dust, Acetic Acid.

  • Setup: Dissolve 1.0 mmol of Cbz-2-Nitro-D-Phe in 10 mL of MeOH/Acetic Acid (9:1).

  • Reduction: Add activated Zinc dust (10 equiv) portion-wise at 0°C to control exotherm.

  • Stirring: Allow to warm to room temperature and stir for 3-6 hours.

  • Workup: Filter through Celite to remove zinc residues. Concentrate the filtrate.

  • Purification: The resulting amine (Cbz-2-Amino-D-Phe) is prone to oxidation; use immediately or store under inert gas.

Safety & Handling

  • Nitro Compounds: While 2-nitro-Phe is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

  • Acidolysis: HBr/AcOH is highly corrosive and fumes. Perform all deprotections in a fume hood.

  • Heavy Metals: If using Pd or Raney Nickel for global reduction, ensure thorough removal of metal scavengers before biological testing.

References

  • Chem-Impex International. (n.d.). Boc-2-nitro-D-phenylalanine Properties and Applications. Retrieved from

  • Scattolin, T., et al. (2022).[5] Selective Cleavage of Cbz-Protected Amines. Organic Letters. Retrieved from

  • BenchChem. (2025).[6] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Retrieved from

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from

  • National Institutes of Health (NIH). (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PubMed Central. Retrieved from

Sources

Cbz-2-Nitro-D-Phenylalanine: A Versatile Tool in Modern Chemical and Biological Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract: Cbz-2-Nitro-D-Phenylalanine is a specialized amino acid derivative that serves as a pivotal building block in diverse research and development landscapes. Its unique trifunctional nature—comprising a stable N-terminal Cbz protecting group, a photo-labile nitro moiety on the phenyl ring, and a defined D-chiral center—renders it an invaluable asset in peptide synthesis, medicinal chemistry, and the development of sophisticated biological probes. This technical guide provides an in-depth exploration of the core applications of this compound, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into its role in creating photo-cleavable peptides for spatiotemporal control of biological processes, its utility as a chiral precursor for asymmetric synthesis of novel therapeutics, and the strategic transformations of its nitro group to generate diverse molecular scaffolds.

Introduction to this compound

At the intersection of synthetic organic chemistry and chemical biology, this compound emerges as a molecule of significant interest. To fully appreciate its utility, it is essential to deconstruct its constituent parts and understand how they contribute to its overall functionality.

Chemical Structure and Properties

This compound, systematically named (R)-2-((((benzyloxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, possesses a well-defined three-dimensional structure that is central to its applications.

Caption: Chemical structure of this compound.

The Significance of the Cbz Protecting Group in Peptide Chemistry

The Carboxybenzyl (Cbz or Z) group is a foundational N-terminal protecting group in peptide synthesis, first introduced by Bergmann and Zervas.[1] Its enduring utility stems from a favorable stability profile; it is robust against the basic conditions often used for Fmoc group removal and the mild acidic conditions for Boc group cleavage.[1] This orthogonality is a cornerstone of complex, multi-step peptide synthesis, allowing for selective deprotection strategies.[1] The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions.[1]

The Role of the Nitro Group: A Gateway to Functionality

The ortho-nitro group on the phenyl ring is not a passive spectator. It serves two primary functions:

  • Photolability: The 2-nitrobenzyl moiety is a classic photolabile protecting group. Upon irradiation with UV light (typically around 365 nm), the nitro group undergoes an intramolecular redox reaction, leading to the cleavage of the benzylic C-H bond and subsequent downstream reactions.[2] When incorporated into a peptide backbone, this can induce site-specific cleavage.[2][3]

  • Synthetic Handle: The nitro group is a versatile functional group that can be readily transformed into other functionalities. Most notably, it can be reduced to an amine, which can then be further derivatized. This opens up avenues for creating novel amino acid analogues and complex heterocyclic structures.[4][5]

Application in Peptide Synthesis and Modification

This compound is a powerful tool for both the construction and the dynamic control of peptides.

This compound as a Building Block

This derivative is amenable to standard peptide coupling methodologies, both in solution-phase and solid-phase peptide synthesis (SPPS). The Cbz group provides N-terminal protection, while the carboxylic acid is activated for amide bond formation with the N-terminus of the growing peptide chain.

Detailed Protocol: Incorporation of this compound into a Peptide Chain (SPPS)

This protocol outlines a general procedure for incorporating this compound into a peptide sequence using Fmoc-based SPPS.

  • Resin Preparation: Start with a suitable Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin).

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the resin-bound amino acid. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-protected amino acids in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water). The Cbz group, if it is to be removed, typically requires hydrogenolysis.

Photocleavage of Peptides Containing 2-Nitrophenylalanine: A Tool for Spatiotemporal Control

The incorporation of 2-nitrophenylalanine (2-NPA) into a peptide or protein allows for light-induced, site-specific cleavage of the polypeptide backbone.[2] This provides an exceptional level of control over biological activity, enabling researchers to activate or inactivate proteins with high spatial and temporal resolution, both in vitro and in living cells.[2]

Upon irradiation at approximately 365 nm, the 2-NPA residue undergoes a photochemical reaction that results in the cleavage of the polypeptide backbone, yielding a C-terminal carboxylate and an N-terminal cinnoline group.[2][3]

G A Peptide with 2-NPA B Irradiation (365 nm) A->B C Excited State Intermediate B->C D Intramolecular Rearrangement C->D E Backbone Cleavage D->E F C-terminal Carboxylate Fragment E->F G N-terminal Cinnoline Fragment E->G

Caption: Workflow for photocleavage of a 2-NPA containing peptide.

  • Sample Preparation: Dissolve the purified peptide containing the 2-NPA residue in a suitable buffer.

  • Irradiation: Irradiate the sample with a 365 nm UV lamp. The duration of irradiation will depend on the quantum yield of the reaction and the desired extent of cleavage. A typical cleavage efficiency of around 30% can be achieved.[2]

  • Analysis: Analyze the reaction products using techniques such as HPLC, mass spectrometry (ESI-TOF MS), and SDS-PAGE to confirm cleavage and identify the resulting fragments.[2]

A Chiral Precursor in Asymmetric Synthesis

The D-configuration of this compound makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.[5]

Leveraging the D-Configuration for Stereoselective Reactions

The fixed stereochemistry at the alpha-carbon can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex target molecules with high stereopurity. This is particularly important in the synthesis of pharmaceuticals, where different enantiomers can have vastly different biological activities and toxicities.

Transformation of the Nitro Group: Synthesis of Novel Amino Acids and Heterocycles

A common and powerful transformation is the reduction of the nitro group to an amine. This can be achieved using various reagents, with a notable environmentally friendly method being the use of carbonyl iron powder (CIP) in an aqueous medium.[4]

Table 1: Comparison of Nitro Group Reduction Methods

Reagent/MethodConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., Pd/C, H₂)Varies (pressure, solvent)High yield, clean reactionCan be slow, requires specialized equipment
Metal/Acid (e.g., Sn/HCl, Fe/HCl)AcidicInexpensiveHarsh conditions, workup can be tedious
Carbonyl Iron Powder (CIP)Aqueous, near neutral pHSafe, inexpensive, environmentally friendlyMay require longer reaction times

The resulting 2-amino-D-phenylalanine derivative is a versatile intermediate. The newly formed aniline moiety can undergo a wide range of reactions, including:

  • Acylation: Formation of amides.

  • Alkylation: Formation of secondary or tertiary amines.

  • Diazotization: Leading to the formation of diazonium salts, which are precursors to a wide variety of functional groups.

  • Cyclization Reactions: Formation of heterocyclic systems, such as benzimidazoles or quinoxalines, which are common scaffolds in medicinal chemistry.

Applications in Medicinal Chemistry and Drug Discovery

Derivatives of nitrophenylalanine are precursors to a variety of biologically active molecules.[6][7]

Synthesis of Biologically Active Molecules

The unique combination of chirality and a reactive nitro group in this compound makes it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[6][7][8]

G A This compound B Peptide Synthesis A->B C Asymmetric Synthesis A->C F Derivatization of Nitro Group A->F D Photocleavable Peptides B->D E Novel Chiral Ligands C->E H Probes for Biological Systems D->H G Biologically Active Heterocycles F->G G->H

Sources

A Technical Guide to the Strategic Role of the Nitro Group in Cbz-2-Nitro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the multifaceted role of the ortho-positioned nitro group in N-Carbobenzyloxy-2-Nitro-D-Phenylalanine (Cbz-2-Nitro-D-Phenylalanine). Moving beyond a simple descriptor, this document elucidates the profound electronic and steric influences of the nitro moiety, framing it as a strategic tool in peptide synthesis and drug development. We will explore its function as a powerful electron-withdrawing group, its impact on the reactivity of the phenyl ring, its utility as a versatile protecting group, and its application in advanced photocleavage technologies. This guide is intended for researchers and professionals seeking to leverage the unique chemical properties of this non-canonical amino acid in their synthetic and therapeutic endeavors.

Introduction: The Strategic Significance of the Nitro Group

The introduction of a nitro (-NO2) group onto the phenyl ring of D-phenylalanine, specifically at the ortho position, transforms it from a simple aromatic amino acid into a highly versatile building block for complex molecular architectures.[1][2] The Cbz (Carbobenzyloxy) protecting group on the alpha-amino function provides stability during peptide synthesis, a well-established practice in the field.[3] However, it is the nitro group that imparts the most distinctive and strategically valuable properties to the molecule. Its influence is not passive; it actively modulates the electronic and steric environment, offering chemists precise control over reactivity and enabling novel applications in medicinal chemistry and protein engineering.[4][5]

This guide will dissect the core functionalities endowed by the nitro group, providing both theoretical understanding and practical, field-proven insights into its application.

Physicochemical Influence of the Ortho-Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[6] Its presence at the ortho position to the alanine side chain in this compound dictates the molecule's chemical behavior through a combination of inductive and resonance effects.

Electronic Effects: A Powerful Electron Sink

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density.[7][8] This is achieved through two primary mechanisms:

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the phenyl ring through the sigma bond framework.

  • Resonance Effect: The nitro group can participate in resonance, delocalizing the pi-electrons of the ring and creating regions of positive charge, particularly at the ortho and para positions.[7]

This strong electron-withdrawing nature significantly lowers the pKa of the alpha-proton on the amino acid backbone, making it more acidic.[6] Furthermore, it facilitates nucleophilic aromatic substitution (NAS) by stabilizing the negatively charged Meisenheimer complex intermediate.[6][9]

Diagram: Electronic Effects of the Nitro Group

Caption: Electronic influence of the nitro group.

Steric Effects: Directing Molecular Interactions

The placement of the bulky nitro group at the ortho position introduces significant steric hindrance.[10][11] This spatial constraint can influence the conformation of the amino acid and peptides into which it is incorporated. The steric bulk can restrict rotation around the Cα-Cβ and Cβ-Cγ bonds, potentially favoring specific secondary structures in peptides.[12] This effect is a critical consideration in rational drug design, where precise conformational control is paramount for achieving high-affinity binding to biological targets.

The Nitro Group as a Versatile Synthetic Handle

The chemical properties of the nitro group allow it to serve multiple functions during synthesis, acting as a protecting group, a precursor to other functionalities, and a photolabile trigger.

Protecting Group for Arginine Side Chains

While not directly applicable to this compound itself, it is crucial to recognize the broader use of the nitro group in peptide chemistry. For instance, the nitro group is a well-established protecting group for the guanidinium side chain of arginine, preventing side reactions during peptide synthesis.[13]

Precursor to the Amino Group: A Gateway to Diverse Functionalities

One of the most powerful applications of the nitro group is its reduction to an amine (-NH2).[14][15] This transformation dramatically alters the electronic properties of the aromatic ring, converting an electron-withdrawing group into a strongly electron-donating one.[14] This opens up a vast array of subsequent chemical modifications.

Experimental Protocol: Reduction of the Nitro Group

This protocol outlines a general method for the reduction of the nitro group in a protected phenylalanine derivative to the corresponding amine.

Materials:

  • This compound derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the this compound derivative in MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).

  • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with H2 gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of H2 at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Cbz-2-Amino-D-Phenylalanine derivative.

  • Purify the product by column chromatography or recrystallization as needed.

Self-Validation: The success of the reduction can be confirmed by the disappearance of the starting material spot on TLC and the emergence of a new, more polar spot. Further confirmation is achieved through mass spectrometry, which will show a mass decrease corresponding to the conversion of -NO2 to -NH2.

Diagram: Synthetic Utility of the Nitro Group

Caption: Reduction of the nitro group to an amine.

Photocleavable Group: Spatiotemporal Control in Biological Systems

A groundbreaking application of 2-nitrophenylalanine is its use as a photolabile group.[4][16] Upon irradiation with UV light (typically around 365 nm), the nitro group can induce cleavage of the adjacent peptide bond.[17][18] This process, which proceeds through a cinnoline-forming reaction, allows for the precise spatiotemporal control of peptide and protein activation or deactivation.[16][17] This "photocaging" strategy is invaluable for studying dynamic biological processes in vitro and in living cells.[19]

Mechanism of Photocleavage: The photocleavage mechanism involves an intramolecular redox reaction initiated by the excitation of the nitro group. This leads to the formation of a reactive intermediate that ultimately results in the scission of the polypeptide backbone.[16][20]

Diagram: Photocleavage Workflow

Photocleavage_Workflow cluster_0 Synthesis & Incorporation cluster_1 Photocleavage cluster_2 Outcome Incorporate Incorporate Cbz-2-Nitro-D-Phe into peptide sequence Irradiate Irradiate with UV light (~365 nm) Incorporate->Irradiate Cleavage Peptide backbone cleavage Irradiate->Cleavage Activation Activation/Deactivation of biological function Cleavage->Activation

Caption: Workflow for photocleavage of peptides.

Applications in Drug Discovery and Development

The unique properties conferred by the nitro group make this compound a valuable component in the drug discovery toolkit.

Data Presentation: Comparative Properties

PropertyPhenylalanine2-Nitro-Phenylalanine
Electronic Nature of Ring Electron-richElectron-deficient[6]
Reactivity towards EAS ActivatedDeactivated[7][8]
Reactivity towards NAS UnreactiveActivated[6][9]
Potential for Photocleavage NoYes[16][17]
Synthetic Handle LimitedVersatile (reduction to amine)[14]

The ability to introduce a latent amino group via the reduction of the nitro group allows for the synthesis of complex peptide libraries with diverse functionalities. Furthermore, the conformational constraints imposed by the ortho-nitro group can be exploited to design peptidomimetics with enhanced stability and receptor affinity. The application in photocaged peptides and drugs offers a sophisticated method for targeted drug delivery and release.[19]

Conclusion

The nitro group in this compound is far more than a simple substituent; it is a strategic element that imparts a wealth of functionality. Its profound electron-withdrawing capabilities, steric influence, and unique photochemical reactivity provide chemists and drug developers with a powerful tool for molecular design and control. From modulating electronic properties to enabling spatiotemporal release of bioactive molecules, the strategic incorporation of this nitro-containing amino acid opens new avenues for innovation in peptide chemistry, chemical biology, and therapeutic development.

References

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - RSC Publishing. (2016, January 15). (URL: [Link])

  • Understanding the Role of L-2-Nitrophenylalanine in Modern Peptide Synthesis. (2026, January 24). (URL: [Link])

  • Nitro compound - Wikipedia. (URL: [Link])

  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. (2023, December 20). (URL: [Link])

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC - NIH. (URL: [Link])

  • Directing Effect of the Nitro Group in EAS - YouTube. (2017, May 2). (URL: [Link])

  • A Walk through Recent Nitro Chemistry Advances - PMC - NIH. (2020, August 12). (URL: [Link])

  • Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed. (2009, February 27). (URL: [Link])

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). (URL: [Link])

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Steric Hindrance Effect | Definition, Factors & Examples - Lesson - Study.com. (URL: [Link])

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine | Request PDF. (2025, August 10). (URL: [Link])

  • 16.6: An Explanation of Substituent Effects - Chemistry LibreTexts. (2023, January 14). (URL: [Link])

  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - NIH. (2020, June 23). (URL: [Link])

  • Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. - Semantic Scholar. (URL: [Link])

  • Nitro Reduction - Common Conditions. (URL: [Link])

  • Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions - Pearson. (URL: [Link])

  • Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation - PubMed. (URL: [Link])

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. - Novartis OAK. (2013, January 31). (URL: [Link])

  • Triggering biological processes: Methods and applications of photocaged peptides and proteins - The Royal Society of Chemistry. (2021, June 24). (URL: [Link])

Sources

Methodological & Application

Illuminating Biological Processes: A Technical Guide to Protein Activation via Photocleavage of Cbz-2-Nitro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling and drug development, the ability to control protein function with spatiotemporal precision is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the photocleavage of N-α-Carbobenzyloxy-2-nitro-D-phenylalanine (Cbz-2-Nitro-D-Phe) as a powerful tool for the light-mediated activation of proteins. By temporarily "caging" a critical amino acid residue within a protein with this photolabile group, its function can be silenced until a pulse of light restores its native activity. This technique offers unparalleled control over biological processes, enabling novel experimental designs and therapeutic strategies.

The Principle of Photocaging with Cbz-2-Nitro-D-Phenylalanine

Photoremovable protecting groups (PPGs), often referred to as photocages, are chemical moieties that can be cleaved from a molecule upon irradiation with light of a specific wavelength.[1][2] The 2-nitrobenzyl group is a widely utilized photocage due to its efficient cleavage upon near-UV light irradiation.[3][4] When incorporated into an amino acid like D-phenylalanine, and subsequently into a peptide or protein, it can mask the function of that residue. The addition of the Carbobenzyloxy (Cbz) group to the amine of 2-nitro-D-phenylalanine provides a stable, well-characterized protecting group routinely used in peptide synthesis.[1][5]

The core principle lies in rendering a protein inactive by strategically incorporating this compound in place of a crucial native amino acid. The bulky photolabile group sterically hinders the protein's proper folding, substrate binding, or interaction with other molecules. Upon irradiation with UV light, typically around 365 nm, the 2-nitrobenzyl group undergoes a photochemical reaction, leading to its cleavage and the liberation of the native amino acid, thereby restoring the protein's function.[2][6] This "uncaging" process allows for acute and localized protein activation, both in vitro and in living cells.[2]

The Underlying Photochemistry: A Mechanistic Glimpse

The photocleavage of 2-nitrobenzyl compounds follows a well-established photochemical pathway.[7] Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate. Subsequent electronic rearrangement and hydrolysis result in the cleavage of the bond linking the protecting group to the amino acid, releasing the deprotected residue and forming a 2-nitrosobenzaldehyde byproduct.[2][8]

The quantum yield (Φ), which represents the efficiency of this photochemical process, is a critical parameter. For 2-nitrophenylalanine derivatives, quantum yields in the range of 0.07 have been reported, indicating a reasonably efficient cleavage process.[2]

graph "Photocleavage_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Caged [label="Cbz-2-Nitro-D-Phe-Protein\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excited [label="Excited State", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="aci-Nitro Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Bond Cleavage & Hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Active [label="Active Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="2-Nitrosobenzaldehyde\nByproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Caged -> Excited [label="hv (365 nm)"]; Excited -> Intermediate [label="Intramolecular\nH-abstraction"]; Intermediate -> Cleavage; Cleavage -> Active; Cleavage -> Byproduct; }

Diagram 1. Simplified workflow of photocleavage.

Synthesis of this compound

Protocol 1: Synthesis of N-Cbz-2-nitro-D-phenylalanine

Materials:

  • 2-nitro-D-phenylalanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve 2-nitro-D-phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) in a round-bottom flask, cooled in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the product should form.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-2-nitro-D-phenylalanine.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Incorporation into Peptides and Proteins

The incorporation of this compound into a peptide or protein can be achieved through solid-phase peptide synthesis (SPPS) or by utilizing genetic code expansion techniques.[2][9]

Solid-Phase Peptide Synthesis (SPPS)

For synthetic peptides, this compound can be used as a building block in a standard Fmoc- or Boc-based SPPS protocol. The Cbz group is stable to the conditions used for Fmoc removal (piperidine) but can be removed under different conditions if needed, offering orthogonal protection strategies.

digraph "SPPS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Resin", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotect1 [label="Fmoc Deprotection"]; couple1 [label="Couple Fmoc-AA-OH"]; wash1 [label="Wash"]; deprotect2 [label="Fmoc Deprotection"]; couple_caged [label="Couple Cbz-2-Nitro-D-Phe", fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="Wash"]; deprotect3 [label="Fmoc Deprotection"]; couple2 [label="Couple Fmoc-AA-OH"]; wash3 [label="Wash"]; cleave [label="Cleave from Resin\n& Deprotect Side Chains", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Caged Peptide", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> deprotect1; deprotect1 -> couple1; couple1 -> wash1; wash1 -> deprotect2; deprotect2 -> couple_caged; couple_caged -> wash2; wash2 -> deprotect3; deprotect3 -> couple2; couple2 -> wash3; wash3 -> cleave; cleave -> end; }

Diagram 2. SPPS workflow for incorporating a caged residue.
Genetic Code Expansion

For recombinant proteins, genetic code expansion allows for the site-specific incorporation of unnatural amino acids in response to a nonsense or frameshift codon.[10] This powerful technique requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the caged amino acid.

Photocleavage Protocols

The successful activation of the caged protein hinges on the precise execution of the photocleavage reaction.

Protocol 2: In Vitro Photocleavage of a Caged Protein

Materials:

  • Solution of the caged protein in a suitable buffer (e.g., PBS, pH 7.4).

  • UV lamp with an emission maximum around 365 nm (e.g., mercury arc lamp with appropriate filters).[11]

  • Quartz cuvette or multi-well plate.

  • Analytical instrument to monitor the cleavage (e.g., HPLC, mass spectrometer, or a functional assay).[6]

Procedure:

  • Sample Preparation: Prepare a solution of the caged protein at a desired concentration (e.g., 10-100 µM) in a buffer that is transparent at 365 nm.

  • Irradiation Setup: Place the solution in a quartz cuvette or a UV-transparent multi-well plate. Position the sample at a fixed distance from the UV lamp.

  • Irradiation: Irradiate the sample with 365 nm light. The duration of irradiation will depend on the quantum yield of the caged compound, its concentration, and the intensity of the light source. It is highly recommended to perform a time-course experiment to determine the optimal irradiation time.

  • Analysis: At various time points, withdraw aliquots of the sample and analyze them to quantify the amount of released (active) protein and the remaining caged protein. This can be done by:

    • HPLC: Reverse-phase HPLC can separate the caged and uncaged proteins.

    • Mass Spectrometry: To confirm the mass change corresponding to the cleavage of the protecting group.

    • Functional Assay: Measure the activity of the protein using a specific assay (e.g., enzyme kinetics, binding assay).

Protocol 3: Photocleavage in Living Cells

Materials:

  • Cells expressing the caged protein.

  • Microscope equipped with a UV light source (e.g., 365 nm LED or a laser).

  • Imaging medium compatible with cell viability.

  • Method to assess protein activation (e.g., fluorescent reporter, downstream signaling event).

Procedure:

  • Cell Culture: Culture the cells expressing the caged protein on a suitable imaging dish.

  • Imaging Setup: Place the dish on the microscope stage.

  • Targeted Irradiation: Use the microscope's light source to deliver a focused beam of 365 nm light to a specific cell or subcellular region.

  • Monitoring Activation: Observe the cellular response in real-time. This could involve monitoring changes in fluorescence of a reporter protein, translocation of the activated protein, or other downstream cellular events.

Analytical Methods for Monitoring Photocleavage

Robust analytical methods are essential to validate the photocleavage process and quantify its efficiency.

Method Principle Application Reference
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties (e.g., hydrophobicity). The caged protein will have a different retention time than the uncaged protein.Quantifying the extent of photocleavage over time.[6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules. Photocleavage results in a predictable mass shift.Confirming the identity of the caged and uncaged proteins and identifying any potential side products.[2]
Functional Assays Measures the biological activity of the protein (e.g., enzymatic activity, binding affinity).Directly assessing the restoration of protein function upon photocleavage.[2]
Fluorescence Spectroscopy If the caged protein or its activation leads to a change in fluorescence, this can be monitored.Real-time monitoring of photocleavage, especially in living cells.[11]

Applications in Research and Drug Development

The ability to activate proteins with light has profound implications across various scientific disciplines.

  • Elucidating Signaling Pathways: By activating a specific protein at a precise time and location within a cell, researchers can dissect complex signaling cascades with unprecedented detail.

  • Drug Discovery and Development: Photocaged pro-drugs can be developed that are activated only at the site of disease, minimizing off-target effects.

  • Neuroscience: Light-activated ion channels and receptors allow for the precise control of neuronal firing, enabling the mapping of neural circuits.

  • Developmental Biology: The activation of specific proteins during embryonic development can help to unravel the intricate processes of tissue formation and organogenesis.

Troubleshooting

Problem Possible Cause Solution
Incomplete Photocleavage Insufficient light exposure (time or intensity).Increase irradiation time or use a more powerful light source. Optimize the distance between the light source and the sample.
Inner filter effect (high concentration of caged compound absorbs most of the light at the surface).Decrease the concentration of the caged compound or use a shorter path length cuvette.
Incorrect wavelength.Ensure the light source emission matches the absorption maximum of the 2-nitrobenzyl group (~365 nm).
Protein Degradation Photodamage from high-energy UV light.Use the lowest effective light dose. Consider using filters to remove shorter, more damaging wavelengths.
Instability of the uncaged protein.Perform experiments at lower temperatures and include protease inhibitors in the buffer.
Low Yield of Active Protein Formation of side products during photocleavage.Optimize reaction conditions (pH, solvent). The 2-nitrosobenzaldehyde byproduct can sometimes react with the uncaged protein; adding a scavenger for this byproduct may help.
Misfolding of the protein after uncaging.Include chaperones or other stabilizing agents in the buffer.

Conclusion

The photocleavage of this compound represents a sophisticated and powerful technique for the spatiotemporal control of protein function. By providing a robust method to cage and subsequently activate proteins with light, this approach opens up new avenues for investigating complex biological systems and for the development of targeted therapeutics. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the power of light to illuminate the intricate workings of the cell.

References

  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... - ResearchGate. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Chem Biol., 16(2), 148-152. [Link]

  • 2.4 Photocleavable Protecting Groups. [Link]

  • Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF - ResearchGate. [Link]

  • Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate. [Link]

  • An, H., et al. (2012). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. ACS Macro Letters, 1(10), 1228-1232. [Link]

  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. [Link]

  • Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. - NIH. [Link]

  • Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. - Chemical Science (RSC Publishing). [Link]

  • NCBI. Troubleshooting guide. [Link]

  • Spatiotemporal Control of Protein Activity through Optogenetic Allosteric Regulation. [Link]

Sources

Application Note: Strategic Incorporation of Cbz-2-Nitro-D-Phenylalanine in Bioactive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Cbz-2-Nitro-D-Phenylalanine (Cbz-D-Phe(2-NO₂)-OH) into bioactive peptides represents a high-value strategy for medicinal chemists targeting metabolic stability and conformational constraint.[1] The ortho-nitro substituent introduces significant steric bulk, restricting rotation around the


 and 

torsion angles, while the D-configuration confers resistance to proteolytic degradation.

However, this molecule presents a unique "Orthogonality Paradox": the standard condition for removing the Carbobenzyloxy (Cbz) group (catalytic hydrogenolysis) simultaneously reduces the nitro group to an aniline. This guide provides two distinct, self-validating protocols to resolve this conflict, enabling researchers to either preserve the nitro group for its steric/electronic properties or exploit it as a latent amine for on-resin cyclization.

Chemical Logic & Strategic Utility

The "Ortho-Effect" and Conformational Locking

The 2-nitro group creates a steric clash with the peptide backbone, forcing the side chain into a specific orientation. This "locking" effect is critical for:

  • Beta-Turn Mimetics: Stabilizing turn geometries in receptor antagonists (e.g., GnRH antagonists).[1]

  • Photocleavable Linkers: The 2-nitrobenzyl moiety is photolabile; under UV irradiation (365 nm), the backbone can be cleaved, useful for "caged" peptides.

  • Metabolic Armor: The D-configuration combined with the bulky nitro group prevents access to the active sites of chymotrypsin-like proteases.

The Deprotection Decision Matrix

The critical experimental choice lies in the deprotection strategy. You must choose a path based on your final target structure.[1]

DeprotectionLogic Start Target Design Goal Decision Do you need the Nitro group in the final peptide? Start->Decision Yes YES: Steric/Electronic Control Decision->Yes Steric Bulk/Photocage No NO: Latent Amine Strategy Decision->No Cyclization Precursor MethodA Protocol A: Acidolytic Cleavage (HBr/AcOH or HF) Nitro remains intact. Yes->MethodA MethodB Protocol B: Hydrogenolysis (H2, Pd/C) Nitro reduces to Amine. No->MethodB ResultA Final: D-Phe(2-NO2) Peptide MethodA->ResultA ResultB Final: D-Phe(2-NH2) Peptide (Ready for Cyclization) MethodB->ResultB

Figure 1: Strategic decision tree for Cbz deprotection. The choice of reagent dictates the fate of the nitro substituent.

Experimental Protocols

Coupling Protocol: Overcoming Steric Hindrance

Challenge: The ortho-nitro group hinders the approach of the incoming amine. Standard HBTU/DIPEA coupling often results in incomplete conversion or deletion sequences.[1] Risk: The electron-withdrawing nitro group increases the acidity of the


-proton, increasing the risk of racemization (D 

L conversion) during activation.

Optimized Coupling System:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential for reducing racemization.[1]

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) - Weaker base than DIPEA, minimizes proton abstraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve Cbz-D-Phe(2-NO₂)-OH (3.0 eq) and HATU (2.9 eq) in dry DMF (concentration 0.2 M).

  • Pre-activation: Add HOAt (3.0 eq) and Collidine (6.0 eq).[1] Stir for exactly 2 minutes at 0°C. Do not exceed this time to prevent pre-activation racemization.

  • Coupling: Add the pre-activated mixture to the resin-bound free amine.

  • Reaction: Shake at room temperature for 2 to 4 hours .

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to verify coupling. If incomplete, re-couple using PyAOP/Collidine.

Protocol A: Preserving the Nitro Group (Acidolytic Cleavage)

Use this when the 2-Nitro group is required for biological activity or photocaging.

Reagents:

  • 33% HBr in Acetic Acid (AcOH).[1]

  • Scavenger: Pentamethylbenzene (to catch benzyl cations).[1]

Workflow:

  • Setup: Place the protected peptide-resin in a glass reaction vessel (Teflon-lined cap).

  • Cleavage Cocktail: Add 33% HBr/AcOH containing 5% Pentamethylbenzene.

  • Reaction: Agitate gently for 30–60 minutes at room temperature.

    • Note: Monitor strictly.[1] Prolonged exposure can degrade sensitive side chains (Trp, Met).[1]

  • Precipitation: Filter the resin and pour the filtrate into cold diethyl ether.

  • Result: The Cbz group is removed as benzyl bromide; the Nitro group remains

    
    .[1]
    
Protocol B: The "Latent Amine" Cyclization (Reductive Cleavage)

Use this to convert the Nitro group into an Amine for subsequent lactamization (head-to-sidechain cyclization).

Concept: The Cbz group and the 2-Nitro group are removed/reduced in a single step, revealing a diamine intermediate.

Workflow:

  • Solvent: Dissolve the protected peptide in MeOH/DMF (1:1).

  • Catalyst: Add 10% Pd/C (10% by weight of peptide).

  • Hydrogenation: Bubble

    
     gas or use a Parr shaker (30 psi) for 4 hours.
    
  • Transformation:

    • Cbz

      
       Toluene + 
      
      
      
      + Amine (N-terminus)[1]
    • 
      
      
      
      
      
      
      (Side chain)[1]
  • Cyclization (Optional): The newly formed aniline-like amine at the ortho position is less nucleophilic than the N-terminal amine.[1] By controlling pH (pH 5-6), you can selectively react the N-terminal amine first, or use specific linkers to bridge the ortho-amine to a side chain (e.g., Asp/Glu) using PyBOP.

QC & Analytical Data

Comparative Properties Table
FeatureStandard D-PheCbz-2-Nitro-D-PheImpact on Synthesis
MW 165.19344.32Requires mass correction in calculations.[1]
Steric Bulk ModerateHigh (Ortho-subst.)[1]Coupling rate reduced by ~40-60%.[1]
pKa (

-H)
~25 (amide)Lower (more acidic)High racemization risk with strong bases (DBU/DIPEA).[1]
UV Abs 257 nm265 nm & 365 nm Nitro group absorbs strongly; interferes with standard UV monitoring.[1]
Analytical Validation (Self-Check)
  • UV Shift: Upon reduction (Protocol B), the yellow color of the nitro-peptide will fade to colorless (aniline). A UV shift from ~265nm to ~240nm confirms reduction.[1]

  • Mass Spec:

    • Protocol A Product: Expected Mass =

      
      .[1]
      
    • Protocol B Product: Expected Mass =

      
      .[1] (Net loss of 30 Da from Nitro 
      
      
      
      Amine conversion).[1]

Visualizing the Cyclization Pathway (Protocol B)

This diagram illustrates the "Latent Amine" strategy, transforming the Cbz-2-Nitro precursor into a constrained cyclic pharmacophore.

CyclizationWorkflow Input Cbz-D-Phe(2-NO2)-Peptide Step1 Hydrogenolysis (H2, Pd/C) Input->Step1 Simultaneous Deprotection & Reduction Intermed Intermediate: H-D-Phe(2-NH2)-Peptide Step1->Intermed Step2 Cyclization (PyBOP, DIPEA) Intermed->Step2 Lactamization Final Constrained Cyclic Peptide Step2->Final

Figure 2: Workflow for converting Cbz-2-Nitro-D-Phe into a cyclic constraint via reductive generation of an aniline nucleophile.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]

  • Mandal, P. K., & McMurray, J. S. (2007).[4] "Pd-C-induced catalytic transfer hydrogenation with triethylsilane." The Journal of Organic Chemistry, 72(17), 6599-6601. (Demonstrates controlled nitro reduction strategies). Link[1]

  • Sajiki, H. (1995).[1][3][4] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C." Tetrahedron Letters, 36(20), 3465-3468.[1] (Grounding for selectivity issues). Link

Sources

Cbz-2-Nitro-D-Phenylalanine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Cbz-2-Nitro-D-Phenylalanine: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

N-α-Carboxybenzyl-2-nitro-D-phenylalanine (this compound) is a uniquely functionalized amino acid derivative that serves as a powerful and versatile building block in medicinal chemistry. Its strategic design, incorporating a stable amine protecting group (Cbz), a D-chiral center, and a synthetically labile ortho-nitro aromatic group, offers a trifecta of advantages for drug discovery professionals. This guide provides an in-depth exploration of the rationale behind its use, its core applications in constructing protease-resistant peptides and complex heterocyclic scaffolds, and detailed, field-tested protocols for its successful implementation in synthesis workflows.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of drug development, the choice of starting materials is paramount. This compound is not merely another protected amino acid; it is a premeditated synthetic tool designed for multifaceted applications. The value of this building block can be deconstructed into its three key structural components:

  • The Carboxybenzyl (Cbz) Group: A cornerstone of peptide chemistry, the Cbz group provides robust protection for the α-amino group.[1] Its stability to the acidic and basic conditions common in peptide synthesis, coupled with its clean removal via catalytic hydrogenation, offers reliability and predictability in complex synthetic sequences.[1][2]

  • The D-Phenylalanine Core: The incorporation of a D-amino acid is a well-established strategy to confer proteolytic stability to peptide-based drug candidates. Peptides constructed with D-isomers are resistant to degradation by endogenous proteases, which selectively recognize L-amino acids, thereby extending their in vivo half-life and improving bioavailability.

  • The 2-Nitro Functionality: This is the compound's most versatile feature. The ortho-nitro group is a powerful electron-withdrawing moiety that can be chemically transformed into several useful functionalities. Most importantly, it serves as a masked ortho-amino group, which can be revealed under mild reductive conditions.[3][4] This transformation is the gateway to constructing a variety of pharmacologically relevant heterocyclic systems.[5][6][7] Furthermore, the ortho-nitrobenzyl motif is known for its photochemical lability, opening avenues for photoregulated drug release or activity.[8][9]

The synergistic combination of these features makes this compound an ideal starting point for generating diverse molecular architectures with significant therapeutic potential.

G cluster_apps Primary Synthetic Pathways cluster_outcomes Medicinal Chemistry Outcomes start This compound peptide Peptide Synthesis (SPPS/LPPS) start->peptide Peptide Coupling reduction Nitro Group Reduction start->reduction Reduction (e.g., H2/Pd-C) photo Photochemical Cleavage start->photo UV Irradiation (365 nm) protease_peptide Protease-Resistant Peptidomimetics peptide->protease_peptide heterocycles Heterocyclic Scaffolds (e.g., Benzodiazepines, Quinoxalines) reduction->heterocycles Intramolecular Cyclization photocaged Photocaged Peptides & Prodrugs photo->photocaged

Caption: Key synthetic pathways originating from this compound.

Core Applications in Drug Discovery

Synthesis of Protease-Resistant Peptides

The primary application of this building block is its direct incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) or solution-phase methods. The D-configuration provides a critical defense against enzymatic degradation.

Causality Behind Experimental Choices: Standard Fmoc/tBu or Boc/Bzl peptide synthesis strategies are compatible with this compound.[10] The choice of coupling reagents is crucial for efficiently incorporating this sterically hindered amino acid. High-efficiency reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are recommended to ensure complete coupling and prevent deletion sequences.[11] The Cbz group remains intact throughout the synthesis and can be retained as a permanent N-terminal cap or removed at the final stage.

sp_workflow resin 1. Start with Resin (e.g., Wang, Rink Amide) deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) resin->deprotect1 wash1 3. Wash (DMF, DCM) deprotect1->wash1 couple 4. Couple Cbz-2-Nitro-D-Phe (HBTU/DIPEA in DMF) wash1->couple wash2 5. Wash (DMF, DCM) couple->wash2 capping 6. Capping (Optional) (Acetic Anhydride) wash2->capping deprotect2 7. Repeat Deprotection for next AA capping->deprotect2 cleavage 8. Final Cleavage & Deprotection (e.g., TFA Cocktail) capping->cleavage After final AA deprotect2->couple Repeat Cycle product Crude Peptide Product cleavage->product

Caption: Standard Fmoc-SPPS workflow for incorporating the building block.

A Gateway to Fused Heterocyclic Systems

The true synthetic power of the 2-nitro group is realized upon its reduction to a 2-amino group. This transformation creates a potent nucleophile positioned perfectly for intramolecular cyclization, yielding privileged medicinal chemistry scaffolds.

Synthetic Rationale: The reduction of an aromatic nitro group is a high-yielding and reliable reaction.[3] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that simultaneously removes the Cbz protecting group, which is a significant advantage in streamlining the synthetic route.[12] Alternative reagents like tin(II) chloride (SnCl₂) can be used for selective nitro reduction while preserving the Cbz group if needed.[4]

Once the ortho-amino aniline is formed within a peptide or small molecule, it can readily cyclize onto a proximal electrophilic center, such as an amide carbonyl, to form seven-membered rings (e.g., benzodiazepines) or other fused systems.[6][7] This strategy has been instrumental in creating libraries of compounds for screening against various biological targets.

Caption: Pathway for heterocycle synthesis via nitro reduction and cyclization.

Detailed Experimental Protocols

Protocol 3.1: SPPS Coupling of this compound

This protocol describes a standard manual coupling procedure on a 0.1 mmol scale using Fmoc-based chemistry.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (137.7 mg, 0.4 mmol, 4 eq.)

  • HBTU (151.7 mg, 0.4 mmol, 4 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-deprotected resin in DMF for 30 minutes.

  • In a separate vial, dissolve this compound and HBTU in 2 mL of DMF.

  • Add DIPEA to the solution from step 2 and vortex for 1 minute to pre-activate. The solution may change color.

  • Drain the DMF from the swollen resin and immediately add the activated amino acid solution.

  • Agitate the reaction vessel at room temperature for 2 hours.

  • Perform a Kaiser test (or other ninhydrin-based test) to confirm reaction completion. A negative result (yellow beads) indicates a complete coupling.

  • If the test is positive, continue coupling for another 1-2 hours or consider a double coupling.

  • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Trustworthiness Check: The Kaiser test is a critical self-validating step. Failure to achieve a negative result necessitates action (extended coupling, double coupling) to ensure the integrity of the final peptide.

Protocol 3.2: On-Resin Reduction of the Nitro Group

This protocol is for the selective reduction of the nitro group while the peptide remains on the solid support.

Materials:

  • Peptide-resin containing a Cbz-2-Nitro-D-Phe residue (0.1 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (451 mg, 2.0 mmol, 20 eq.)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Prepare a solution of SnCl₂·2H₂O in 5 mL of DMF. The solution may require gentle warming and sonication to fully dissolve.

  • Drain the DMF from the resin and add the SnCl₂ solution.

  • Agitate the reaction vessel at 50 °C for 12 hours.

  • Drain the reaction solution and wash the resin extensively with DMF (5x), a 5% DIPEA in DMF solution (3x) to neutralize, and finally with DCM (3x).

  • The resulting ortho-amino group is now available for subsequent on-resin cyclization or other modifications.

Protocol 3.3: Global Deprotection via Catalytic Hydrogenation

This protocol simultaneously removes the Cbz group and reduces the nitro group in a solution-phase peptide.

Materials:

  • Cbz-protected, nitro-containing peptide (e.g., Cbz-Gly-(2-NO₂)-D-Phe-OMe) (0.1 mmol)

  • Palladium on carbon (10% Pd/C, ~10-20% by weight of substrate)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

  • Dissolve the peptide in a suitable solvent (e.g., 10 mL MeOH) in a round-bottom flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction vigorously under an H₂ atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, H-Gly-(2-NH₂)-D-Phe-OMe.

Analytical Characterization

Proper characterization is essential to verify the identity and purity of synthesized compounds.

Compound Technique Expected Observations
Cbz-2-Nitro-D-Phe¹H NMR Aromatic protons in the 7.3-8.2 ppm range. Distinct signals for the Cbz protecting group.
LC-MS Expected mass [M+H]⁺ or [M-H]⁻ corresponding to C₁₇H₁₆N₂O₆ (MW: 344.32 g/mol ).[13]
2-Amino-D-Phe DerivativeLC-MS Mass shift corresponding to the reduction of NO₂ to NH₂ (a decrease of 30 Da).
UV-Vis Disappearance of the absorbance associated with the nitro-aromatic chromophore.
Cyclized ProductLC-MS Mass shift corresponding to the loss of a water molecule (18 Da) upon intramolecular condensation.
¹H NMR Significant changes in the chemical shifts of the backbone amide protons involved in the new ring system.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.[14][15]

  • Handling Nitroaromatics: Nitro compounds can be energetic. While this compound is stable, avoid excessive heat or mechanical shock. Handle in a well-ventilated area or chemical fume hood.[14]

  • Catalytic Hydrogenation: Pd/C is flammable, especially when dry or saturated with hydrogen. Do not allow the catalyst to dry in the air. Perform the reaction in a well-ventilated area, away from ignition sources.

  • Reagents: Handle reagents like DIPEA, TFA, and SnCl₂ with care in a chemical fume hood, as they are corrosive and/or toxic.

Conclusion

This compound is a high-impact building block that provides medicinal chemists with a reliable and versatile tool for drug discovery. Its strategic combination of a protease-resistant D-chiral center and a synthetically versatile ortho-nitro group enables the streamlined synthesis of both modified peptides and complex heterocyclic scaffolds. The protocols and rationale presented in this guide offer a robust framework for leveraging this compound's full potential to accelerate the development of novel therapeutic agents.

References

  • Chem-Impex International. (n.d.). Boc-2-nitro-D-phenylalanine. Retrieved from [Link]

  • Dimiza, F., et al. (2023). Cobalt(II) Complexes of 4′–Nitro–Fenamic Acid: Characterization and Biological Evaluation. Molecules, 28(15), 5863. [Link]

  • Goto, M., et al. (2015). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Materials, 8(11), 7499-7509. [Link]

  • Borden, E. R., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 48(11), 2031-2034. [Link]

  • Chem-Impex International. (n.d.). Boc-2-nitro-L-phenylalanine. Retrieved from [Link]

  • Borden, E. R., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Angewandte Chemie (International ed. in English), 48(11), 2031-4. [Link]

  • Ratajczak, R., & Karolak-Wojciechowska, J. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(6), 717. [Link]

  • d'Angelo, M., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules, 28(2), 565. [Link]

  • Du, X., et al. (2012). Phenylalanine derivatives as GPR142 agonists for the treatment of type II diabetes. Bioorganic & Medicinal Chemistry Letters, 22(19), 6218-6223. [Link]

  • Purohit, V., & Basu, A. K. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 32(4), 517-532. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Iaroshenko, V. O. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 794935. [Link]

  • Cosmetic Ingredient Review. (2025). 2-Nitro-p-Phenylenediamine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-(4-Nitrophenylsulfonyl)-L-Phenylalanine: A Key Building Block for Custom Peptide Synthesis. Retrieved from [Link]

  • Marshall, J. R., et al. (2022). Developing deprotectase biocatalysts for synthesis. Catalysis Science & Technology, 12(24), 7461-7471. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Anand, K., et al. (2022). Growth and Characterization of Second and Third Order Acentric Studies of l-Phenylalanine l-Phenylalaninium Malonate Single Crystal. Crystals, 12(7), 869. [Link]

  • CN101417959A. (2009). Synthesis method of L-p-nitrophenylalanine.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Kulkarni, S. S., & Raines, R. T. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Angewandte Chemie (International ed. in English), 51(2), 493-496. [Link]

  • Lee, K. S. S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & other lipid mediators, 164, 106702. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Chemistry & Biology Interface, 5(2), 348-361. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Examples of nitro compounds with antioxidant activity. Retrieved from [Link]

  • Rahman, H., et al. (2020). Nitroketene N, S -acetals: Synergistic building blocks for the synthesis of heterocycles. RSC Advances, 10(37), 21893-21921. [Link]

  • Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502. [Link]

  • Loba Chemie. (2023). Safety Data Sheet: L-PHENYLALANINE FOR BIOCHEMISTRY. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cbz-2-Nitro-D-Phenylalanine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #Cbz-2NO2-Phe-Yield Status: Open Priority: High (Synthesis Bottleneck) Applicable For: Solution Phase & SPPS (Solid Phase Peptide Synthesis)

Core Analysis: The "Ortho-Effect" & Electronic Deactivation

Low yields in coupling Cbz-2-Nitro-D-Phenylalanine (Cbz-2-NO₂-D-Phe-OH) are rarely due to a single factor. You are fighting a three-front war against physics and chemistry:

  • Steric Wall (The Ortho-Effect): The nitro group at the ortho (2-position) creates a massive steric barrier. It forces the aromatic ring to twist out of plane, shielding the electrophilic carbonyl carbon from the incoming amine nucleophile.

  • Electronic Deactivation: The nitro group is a strong electron-withdrawing group (EWG). While this theoretically makes the activated ester more electrophilic, it also destabilizes the active intermediate, making it prone to hydrolysis (by trace water) or rearrangement before the amine can penetrate the steric wall.

  • Photolability (The Hidden Trap): 2-Nitrophenylalanine is inherently photolabile. It is often used as a "caged" amino acid because UV light (365 nm) causes backbone cleavage. Ambient lab light (fluorescent) contains enough UV/blue spectrum to slowly degrade your starting material or product over the long reaction times required for hindered couplings.

Diagnostic Logic Flowchart

Before changing reagents, determine how the reaction is failing.

DiagnosticFlow Start Start: Low Yield Observed CheckLight Is reaction vessel wrapped in foil? Start->CheckLight CheckSM Is Starting Material (SM) remaining by HPLC/TLC? CheckLight->CheckSM Yes Sol_Light CAUSE: Photolysis ACTION: Exclude light immediately. CheckLight->Sol_Light No CheckRac Is product mass correct but elution time shifts? CheckSM->CheckRac No (SM Consumed) Sol_Kinetics CAUSE: Steric Hindrance ACTION: Switch to Acid Fluoride (TFFH) or HATU. CheckSM->Sol_Kinetics Yes (SM Persists) Sol_Racemization CAUSE: Azlactone Formation ACTION: Switch Base to Collidine & Lower Temp. CheckRac->Sol_Racemization Yes (Diastereomers) Sol_Hydrolysis CAUSE: Activated Ester Hydrolysis ACTION: Dry solvents, use inert atm. CheckRac->Sol_Hydrolysis No (Clean but low mass)

Figure 1: Decision matrix for diagnosing coupling failure modes.

Troubleshooting Guides (FAQs)

Issue 1: "The reaction stalls at 50% conversion even after 24 hours."

Diagnosis: Kinetic failure due to steric hindrance. Technical Explanation: Standard carbodiimides (DIC/EDC) or even phosphonium salts (PyBOP) generate an active ester (OBt/OPy) that is bulky. The 2-nitro group blocks this bulky leaving group from being displaced by the amine. Solution:

  • Switch to HATU/HOAt: The 7-aza nitrogen in HATU provides a "neighboring group effect" (anchimeric assistance) that accelerates coupling via a cyclic transition state, often overcoming moderate sterics.

  • The Nuclear Option (Acid Fluorides): If HATU fails, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) . This converts the carboxylic acid into an Acid Fluoride . The fluoride atom is small (isosteric with hydrogen) and does not add steric bulk, allowing the amine to attack even in the "crowded" 2-nitro environment.

Data: Coupling Reagent Efficiency for Hindered Amino Acids

Reagent ClassExampleSteric ToleranceRacemization RiskRecommendation
Carbodiimide DIC/HOBtLowModerateAvoid for 2-Nitro-Phe
Phosphonium PyBOPMediumLowAcceptable for mild cases
Uronium HATU High Low (if base controlled)First Line Defense
Acid Fluoride TFFH Very High Very LowRescue Protocol
Issue 2: "I see the product, but it looks like a double peak on HPLC."

Diagnosis: Racemization (D- to L- conversion). Technical Explanation: Slow activation allows the activated amino acid to cyclize into an oxazolone (azlactone) intermediate. The alpha-proton on the azlactone is acidic and can be removed by the base, destroying chirality. Solution:

  • Change the Base: Switch from DIPEA (Diisopropylethylamine) to 2,4,6-Collidine (TMP) . Collidine is a weaker, non-nucleophilic base that is sufficient to drive the reaction but less likely to deprotonate the alpha-carbon.

  • Pre-activation Control: Do not pre-activate for more than 1-2 minutes. Add the amine immediately after the coupling reagent.

Issue 3: "My yield is low and the mixture turned dark/black."

Diagnosis: Photolytic degradation. Technical Explanation: 2-Nitrophenylalanine undergoes a Norrish Type II-like reaction or nitro-to-nitroso rearrangement upon exposure to light, cleaving the peptide backbone or degrading the side chain. Solution:

  • Amber Glassware: Perform all steps in amberized glassware.

  • Foil Wrap: If amber glass is unavailable, wrap the reaction vessel, column, and rotary evaporator flask in aluminum foil.

The "Gold Standard" Protocol: TFFH-Mediated Coupling

Use this protocol when standard HATU couplings fail to reach >80% conversion.

Materials
  • Amino Acid: Cbz-2-Nitro-D-Phe-OH (1.0 equiv)

  • Coupling Reagent: TFFH (1.1 equiv)

  • Base: 2,4,6-Collidine (3.0 equiv) - Crucial for preventing racemization.

  • Solvent: Anhydrous DCM or DMF (DCM is preferred for acid fluorides if solubility permits).

  • Amine Partner: H-Peptide-Resin or Free Amine (1.0 - 1.2 equiv)

Step-by-Step Methodology
  • Preparation (Darkness): Ensure the hood lights are off or the vessel is wrapped in foil. All solvents must be anhydrous.

  • Activation (In Situ Acid Fluoride Formation):

    • Dissolve Cbz-2-Nitro-D-Phe-OH (1.0 eq) and TFFH (1.1 eq) in anhydrous DCM.

    • Add Collidine (3.0 eq) dropwise.

    • Stir for 15 minutes. (This generates the highly reactive Cbz-2-Nitro-D-Phe-F).

  • Coupling:

    • Add the amine component (peptide-resin or free amine).

    • Stir under inert atmosphere (N₂/Ar) for 2–4 hours .

    • Note: Acid fluorides react faster than esters; prolonged reaction times (>12h) are usually unnecessary and increase side reactions.

  • Monitoring:

    • Check conversion via HPLC or Kaiser test (if solid phase).

    • If Kaiser test is slightly positive, do not double couple with the same reagents. Perform a "capping" step with acetic anhydride to terminate unreacted chains, then proceed.

Mechanism of Action (Graphviz)

Mechanism Step1 Cbz-2-NO2-Phe-OH + TFFH Step2 Acid Fluoride (Cbz-2-NO2-Phe-F) Step1->Step2 Activation Step3 Amine Attack (Small F atom allows entry) Step2->Step3 + H2N-R Step4 Peptide Bond Formed Step3->Step4 - HF (scavenged by base)

Figure 2: The Acid Fluoride pathway minimizes steric interference compared to bulky OBt esters.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.

  • Peters, F. B., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine.[1] Chemistry & Biology, 16(2), 148–152.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Technical Support Center: Synthesis of Cbz-2-Nitro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis

The protection of the amine group of 2-Nitro-D-Phenylalanine with a benzyloxycarbonyl (Cbz or Z) group is a crucial step in various synthetic routes, particularly in peptide synthesis and the development of pharmaceutical intermediates. The most common method for this transformation is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions.[1] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and chiral purity of the desired product. This guide will address these potential issues in a practical question-and-answer format.

Core Synthesis Pathway and Potential Side Reactions

The primary reaction involves the nucleophilic attack of the deprotonated amino group of 2-Nitro-D-Phenylalanine on the electrophilic carbonyl carbon of benzyl chloroformate.

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2-Nitro-D-Phe 2-Nitro-D-Phenylalanine Product Cbz-2-Nitro-D-Phenylalanine 2-Nitro-D-Phe->Product Nucleophilic Acylation SNAr Nucleophilic Aromatic Substitution (Hypothetical) 2-Nitro-D-Phe->SNAr Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Product Hydrolysis Cbz-Cl Hydrolysis (Benzyl Alcohol + CO2) Cbz_Cl->Hydrolysis Base Aqueous Base (e.g., Na2CO3) Base->2-Nitro-D-Phe Deprotonation of Amine Racemization Racemization (Formation of L-enantiomer) Product->Racemization DiCbz Di-Cbz Product Product->DiCbz

Caption: Main synthesis pathway and common side reactions.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My yield of this compound is consistently low. What are the likely causes?

Low yields can stem from several factors, often related to the degradation of the starting materials or the formation of byproducts.

Answer:

Several factors can contribute to a low yield. Let's break down the most common culprits:

  • Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is highly susceptible to hydrolysis, especially under the basic conditions of the Schotten-Baumann reaction.[2] If the addition of Cbz-Cl is too slow or the reaction temperature is too high, a significant portion of the reagent can be consumed by reacting with water and hydroxide ions, forming benzyl alcohol and carbon dioxide.

    • Troubleshooting:

      • Control Temperature: Maintain the reaction temperature at 0-5 °C using an ice bath during the addition of benzyl chloroformate.

      • Rapid but Controlled Addition: Add the benzyl chloroformate dropwise but relatively quickly to ensure it reacts with the amino acid before significant hydrolysis occurs.

      • Reagent Quality: Use a fresh, high-quality bottle of benzyl chloroformate. Older bottles may have already partially hydrolyzed to benzyl alcohol and HCl.

  • Incorrect Stoichiometry: Using an insufficient amount of benzyl chloroformate will naturally lead to incomplete conversion of the starting amino acid. Conversely, a large excess can promote side reactions.

    • Troubleshooting:

      • Optimize Reagent Ratio: Typically, a slight excess of benzyl chloroformate (1.1 to 1.2 equivalents) is recommended to drive the reaction to completion.

  • Inefficient Extraction: The desired product is extracted from the aqueous layer after acidification. If the extraction is not performed thoroughly, a significant amount of product can be lost.

    • Troubleshooting:

      • Multiple Extractions: Perform at least three extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Ensure Proper pH: Acidify the aqueous layer to a pH of approximately 2 to ensure the carboxylic acid of the product is fully protonated and thus more soluble in the organic phase.

FAQ 2: I'm concerned about racemization of the D-phenylalanine stereocenter. How can I minimize this?

Racemization is a critical concern when working with chiral amino acids, as the formation of the undesired L-enantiomer can be difficult to separate.

Answer:

The chiral proton alpha to the carboxylate group is susceptible to deprotonation under strongly basic conditions, leading to racemization. The electron-withdrawing nitro group can further increase the acidity of this proton, potentially making 2-Nitro-D-Phenylalanine more prone to racemization than unsubstituted phenylalanine.

  • Mechanism of Racemization:

    • Deprotonation of the α-carbon by a strong base (e.g., hydroxide) to form a planar enolate intermediate.

    • Reprotonation of the enolate from either face, leading to a mixture of D and L enantiomers.

  • Troubleshooting & Prevention:

    • Choice of Base: Use a milder base than sodium hydroxide. Sodium carbonate (Na₂CO₃) is generally preferred as it provides a sufficiently basic environment for the reaction without being overly harsh.[3] A buffer system of sodium carbonate and sodium bicarbonate can also be used to maintain a stable pH.

    • pH Control: Maintain the pH of the reaction mixture between 8 and 10. A pH that is too high significantly increases the rate of racemization.

    • Temperature Control: Keep the reaction temperature low (0-5 °C) to slow down the rate of both the desired reaction and the undesired racemization.

D_Enantiomer This compound Enolate Planar Enolate Intermediate D_Enantiomer->Enolate -H+ (Strong Base) Enolate->D_Enantiomer +H+ L_Enantiomer Cbz-2-Nitro-L-Phenylalanine (Undesired Product) Enolate->L_Enantiomer +H+

Caption: Racemization pathway via a planar enolate intermediate.

FAQ 3: I've observed an unexpected byproduct with a higher molecular weight. What could it be?

The formation of higher molecular weight species often points to over-acylation of the starting material or product.

Answer:

A likely culprit for a higher molecular weight byproduct is the formation of a di-Cbz derivative . This can occur if the initially formed carbamate nitrogen is deprotonated and reacts with a second molecule of benzyl chloroformate.

  • Troubleshooting:

    • Avoid Excess Base and Cbz-Cl: Use the recommended stoichiometry of base and benzyl chloroformate. A large excess of either can promote this side reaction.

    • Controlled Addition: Add the benzyl chloroformate portion-wise to maintain a low instantaneous concentration, which can disfavor the second acylation.

Another possibility, though less common, is the formation of an N-carboxyanhydride (NCA) intermediate, which can polymerize. However, this is more prevalent under different reaction conditions.

FAQ 4: Could the nitro group itself be involved in any side reactions?

While the nitro group is generally robust, its strong electron-withdrawing nature can activate the aromatic ring to certain reactions.

Answer:

Under the standard Schotten-Baumann conditions (aqueous base at low temperature), the nitro group is typically stable. However, under more forcing conditions, you might consider the following hypothetical side reaction:

  • Nucleophilic Aromatic Substitution (SNAr): The ortho-nitro group strongly activates the phenyl ring towards nucleophilic attack. While unlikely with hydroxide at low temperatures, prolonged reaction times or higher temperatures could theoretically lead to the displacement of the nitro group by a hydroxide ion, forming a phenolic byproduct.[4]

    • Mitigation: Adhering to the recommended low-temperature and reaction time for the Cbz protection should be sufficient to prevent this side reaction. If you suspect this is occurring, consider using a non-aqueous system with a non-nucleophilic organic base.

It is important to note that reduction of the nitro group is a common transformation, but this typically requires reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), which are the conditions used for Cbz deprotection, not protection.

Experimental Protocols

General Protocol for Cbz Protection of 2-Nitro-D-Phenylalanine
  • Dissolution: Dissolve 2-Nitro-D-Phenylalanine (1.0 eq.) in an aqueous solution of sodium carbonate (2.0 eq.) at 0-5 °C.

  • Addition of Cbz-Cl: To the vigorously stirred solution, add benzyl chloroformate (1.1-1.2 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1M HCl.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol for Chiral Purity Analysis by HPLC

Assessing the enantiomeric excess (e.e.) is crucial. Chiral HPLC is the most common method for this.

  • Column: A chiral stationary phase (CSP) column is required. Common choices for amino acid derivatives include cyclodextrin-based or Pirkle-type columns.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid.[5]

  • Detection: UV detection is suitable, as the phenyl and nitro groups provide strong chromophores.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample and compare the retention times of the D and L enantiomers to a racemic standard if available. The enantiomeric excess can be calculated from the peak areas.

ParameterTypical Value
ColumnChiral Stationary Phase (e.g., Chiralpak IA)
Mobile PhaseHexane:Isopropanol (e.g., 90:10) + 0.1% TFA
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature25 °C

Summary of Key Troubleshooting Points

IssuePotential CauseRecommended Solution
Low Yield Hydrolysis of Cbz-ClMaintain low temperature (0-5 °C); use fresh reagent.
Incomplete reactionUse 1.1-1.2 equivalents of Cbz-Cl.
Poor extractionAcidify to pH ~2; perform multiple extractions.
Racemization High pHUse Na₂CO₃ instead of NaOH; maintain pH 8-10.
High temperatureKeep reaction at 0-5 °C.
High MW Byproduct Di-Cbz formationAvoid large excess of Cbz-Cl and base.
Discolored Product Side reactions of nitro groupAdhere to mild reaction conditions.

By carefully controlling the reaction parameters, particularly temperature and pH, and by using high-quality reagents, the side reactions during the synthesis of this compound can be minimized, leading to a successful and high-purity synthesis.

References

  • Ellis, M. K., & Gold, A. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. [Source not further specified].
  • Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
  • Goto, M., et al. (2006). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of Chemical Engineering of Japan, 39(1), 83-88.
  • Organic Syntheses. (1943).
  • U.S. Patent No. 5,728,897. (1998).
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2016). Racemization of L-phenylalanine (0.1 g) at 100°C in a sealed tube of aqueous acetic acid (3 ml) for 1 hour. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). Stability of Proteins in Aqueous Solution and Solid State. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018). Molecules, 23(6), 1421.
  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

Sources

Purification challenges for peptides with Cbz-2-Nitro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the purification and handling of peptides containing Cbz-2-Nitro-D-Phenylalanine .

This molecule presents a "Perfect Storm" of purification challenges: extreme hydrophobicity , chemoselectivity conflicts (Nitro vs. Cbz), and photolability . This guide is structured to navigate these specific hazards.

Current Status: Online 🟢 Support Tier: Senior Application Scientist Topic: Purification, Solubility, and Stability Protocols

🔬 Introduction: The Nature of the Beast

This compound is not a standard building block. It is typically used as:

  • A Photocleavable Linker: The ortho-nitro group renders the peptide backbone sensitive to UV light (365 nm), allowing for "on-demand" cleavage.

  • A Constrained Intermediate: The steric bulk of the nitro group and the D-configuration induce specific turn structures.

  • A Precursor: The nitro group can be reduced to an amine for late-stage cyclization (e.g., forming benzimidazoles).

Critical Warning: This peptide is light-sensitive and reduction-sensitive . Standard protocols for "hydrophobic peptides" will likely degrade your sample before you even inject it.

🛠 Module 1: Pre-Purification Stability Checks

🚨 Issue: "My peptide degraded during sample prep/storage."

Diagnosis: You likely exposed the peptide to ambient light or incompatible reducing conditions.

Q1: How do I handle the light sensitivity of the 2-Nitro group?

The ortho-nitro group facilitates backbone cleavage via a Norrish Type II mechanism upon exposure to UV light (specifically ~365 nm).

  • Protocol:

    • Amber Glassware: All lyophilized powder and solutions must be stored in amber vials.

    • Foil Wrap: Wrap columns and fraction collectors in aluminum foil during purification if the lab is brightly lit.

    • UV Detection: Standard UV detection (214/220 nm) in HPLC is generally safe due to the short exposure time, but avoid "stopped-flow" spectral scanning inside the flow cell.

Q2: Can I remove the Cbz group using Catalytic Hydrogenation (

/Pd-C)?

NO. (Unless you intend to reduce the nitro group).

  • The Conflict: Catalytic hydrogenation removes the Cbz (Carbobenzyloxy) group but will simultaneously reduce the Nitro (

    
    ) group to an Amine (
    
    
    
    ) or Hydroxylamine.
  • The Solution (Chemoselective Deprotection):

    • To keep Nitro: Use acidolytic cleavage. Cbz is stable to mild acid (TFA) but cleaved by strong acids like HBr/Acetic Acid or HF (Hydrofluoric acid). Note: This is harsh; ensure other residues are compatible.

    • To reduce Nitro: If your goal is to convert the nitro group to an amine (e.g., for cyclization), then

      
      /Pd-C is the correct method.
      

💧 Module 2: Solubility & Sample Loading

🚨 Issue: "The peptide precipitates in the HPLC vial or clogs the column."

Diagnosis: The combination of the Cbz group (aromatic, hydrophobic) and the Nitro-Phe (aromatic, hydrophobic) creates a "greasy" molecule that aggregates in aqueous buffers.

Troubleshooting Protocol: The "Disaggregation" Strategy

Do not try to dissolve this peptide in 0.1% TFA/Water directly. It will form a gel or aggregate.

Solvent ComponentFunctionRecommended % in Sample
HFIP (Hexafluoro-2-propanol) The Breaker. Disrupts

-sheet aggregation and dissolves hydrophobic cores.
5–10%
DMSO or DMF The Solubilizer. Provides high dielectric constant to solvate the aromatic rings.20–50%
Acetonitrile (ACN) The Carrier. Matches the initial mobile phase strength.Balance

Step-by-Step Loading Protocol:

  • Weigh the peptide into an amber vial.

  • Add pure HFIP (approx. 50

    
    L per mg of peptide). Sonicate briefly until a clear film forms.
    
  • Add DMSO (approx. 200

    
    L). Vortex.
    
  • Dilute with Water/ACN (50:50) containing 0.1% TFA.

    • Check: If it turns cloudy, add more DMSO/HFIP.

  • Centrifuge at 13,000 rpm for 5 mins to pellet any invisible aggregates before injection.

📊 Module 3: Chromatographic Separation (RP-HPLC)

🚨 Issue: "My peak is broad, tailing, or elutes at 100% B."

Diagnosis: The peptide is interacting too strongly with the C18 stationary phase (hydrophobic interaction) or


-

stacking is occurring.
Q3: Which column should I use?

Standard C18 columns often fail here due to excessive retention.

  • Recommendation 1: Phenyl-Hexyl Column.

    • Why? The stationary phase contains phenyl rings. This allows for

      
      -
      
      
      
      interactions with the Cbz and Nitro-Phe groups, often providing better selectivity (separation of impurities) than simple hydrophobicity (C18).
  • Recommendation 2: C4 or C8 Column.

    • Why? Shorter alkyl chains reduce the hydrophobic retention, allowing the peptide to elute earlier in the gradient with sharper peak shape.

Q4: How do I optimize the gradient?

The nitro group makes the peptide "sticky."

  • Mobile Phase A: Water + 0.1% TFA (or 0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

    • Pro-Tip: If peak tailing persists, add 10-20% Isopropanol (IPA) to Mobile Phase B. IPA is a stronger eluent for hydrophobic peptides than ACN.

Suggested Gradient (C4 Column):

  • Start: 20% B (Prevent precipitation on column head).

  • Ramp: 20%

    
     90% B over 40 minutes.
    
  • Wash: Hold at 95% B for 5 minutes.

  • Note: The peptide will likely elute between 60-80% B.

📉 Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for handling Cbz-2-Nitro-D-Phe peptides to prevent sample loss.

PurificationLogic Start Start: Cbz-2-Nitro-D-Phe Peptide GoalCheck Goal: Remove Cbz? Start->GoalCheck KeepNitro Keep Nitro Group? GoalCheck->KeepNitro Yes PathA Method A: Acidolysis (HBr/AcOH or HF) KeepNitro->PathA Yes (Nitro must stay) PathB Method B: Hydrogenation (H2 / Pd-C) KeepNitro->PathB No (Reduce to Amine) Purification Purification Step PathA->Purification PathB->Purification SolubilityCheck Is Sample Soluble in 10% ACN? Purification->SolubilityCheck AddHFIP Add 5-10% HFIP + DMSO SolubilityCheck->AddHFIP No (Aggregates) StandardLoad Standard Loading (Water/ACN) SolubilityCheck->StandardLoad Yes ColumnSelect Column Selection AddHFIP->ColumnSelect StandardLoad->ColumnSelect C18 C18 (Risk: High Retention) ColumnSelect->C18 Phenyl Phenyl-Hexyl / C4 (Recommended) ColumnSelect->Phenyl

Caption: Decision matrix for chemoselectivity (Nitro vs. Cbz) and solubility optimization.

📑 References

  • BenchChem. Application Notes and Protocols for the Removal of the Cbz Protecting Group. Retrieved from

  • Peters, F. B., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine.[2][3] Chemistry & Biology.[2][4] Retrieved from

  • The Nest Group. Designing Purification Methods for Hydrophobic Peptides. Retrieved from

  • Bachem. Peptide Purification Process & Methods: An Overview. Retrieved from

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from

Sources

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Cbz-2-Nitro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for aggregation issues encountered when working with peptides containing the photolabile, non-canonical amino acid, Cbz-2-Nitro-D-Phenylalanine.

Introduction: The Challenge of this compound

This compound is a valuable tool in peptide chemistry, often incorporated for photocleavage applications, allowing for precise spatial and temporal control over peptide activation or inactivation.[1][2] The carboxybenzyl (Cbz) group serves as a standard amine protecting group, while the 2-nitrobenzyl moiety provides the photolabile functionality.[3] However, the introduction of this bulky, hydrophobic, and aromatic residue can significantly increase a peptide's propensity for aggregation, leading to challenges during synthesis, purification, and experimental use.[4][5]

This guide will walk you through understanding the root causes of this aggregation and provide actionable, field-proven protocols to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: My peptide containing this compound precipitated out of solution immediately after cleavage and deprotection. What happened?

A1: This is a common issue stemming from the inherent hydrophobicity of the this compound residue. Peptides with a high content of non-polar amino acids are prone to aggregation, especially after removal from the solid-phase resin when intermolecular interactions are no longer sterically hindered.[4][6] The large, aromatic structures of both the Cbz and the nitrophenyl groups contribute significantly to this hydrophobicity, promoting self-association through hydrogen bonding and π-stacking interactions.

Q2: I'm observing poor yield and incomplete coupling reactions during solid-phase peptide synthesis (SPPS) of a sequence containing this compound. Could this be related to aggregation?

A2: Yes, absolutely. "On-resin aggregation" is a well-documented phenomenon where the growing peptide chain folds and interacts with itself, hindering the accessibility of the N-terminus for subsequent coupling and deprotection steps.[4][7][8] This is particularly common with hydrophobic sequences.[4][5] A sign of this can be the shrinking of the resin bed during synthesis.[7]

Q3: Why is my HPLC purification of the crude peptide so difficult? I'm seeing broad peaks and poor resolution.

A3: Aggregation is a primary culprit for poor chromatographic performance. Aggregated peptides do not behave as single molecular species, leading to peak broadening, tailing, and sometimes, the appearance of multiple peaks that do not correspond to distinct impurities. The aggregates can also interact strongly and non-specifically with the stationary phase of the HPLC column.

Q4: Can the nitro group itself influence aggregation?

A4: Yes, the nitro group (-NO2) is a strong electron-withdrawing group that can increase the polarization of the aromatic ring system.[9][10] This can influence intermolecular electrostatic interactions and hydrogen bonding, potentially contributing to the stability of aggregated structures.

Part 2: Understanding the Mechanism of Aggregation

The aggregation of peptides containing this compound is a multifactorial problem driven by the physicochemical properties of this unnatural amino acid.

  • Hydrophobicity: The phenylalanine side chain is already hydrophobic. The addition of the Cbz and 2-nitrobenzyl groups dramatically increases the non-polar surface area, driving the peptide to minimize its interaction with aqueous environments by self-associating.

  • Aromatic Interactions (π-stacking): The multiple aromatic rings in the this compound residue can interact with each other and with other aromatic residues in the peptide sequence through π-π stacking, a significant non-covalent force that promotes aggregation.

  • Hydrogen Bonding: The peptide backbone itself is capable of forming intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets, which are often implicated in aggregation.[4] The nitro group can also participate in hydrogen bonding.

AggregationMechanism cluster_peptide Single Peptide Chain cluster_aggregate Aggregated State cluster_forces Driving Forces P1 Peptide with Cbz-2-Nitro-D-Phe A1 Oligomer P1->A1 Self-Association A2 Fibril A1->A2 Growth F1 Hydrophobic Interactions F1->P1 F2 π-π Stacking F2->P1 F3 Hydrogen Bonding F3->P1

Caption: Key intermolecular forces driving the aggregation of peptides containing this compound.

Part 3: Troubleshooting Guides and Protocols

Guide 1: Improving Peptide Synthesis (SPPS)

If you suspect on-resin aggregation is occurring, several strategies can be employed to disrupt the formation of secondary structures.

StrategyRationale
Solvent Choice Switch from standard DMF to N-methylpyrrolidone (NMP) or a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) to improve solvation of the growing peptide chain.[5][11]
Elevated Temperature Performing coupling reactions at a higher temperature (e.g., 50-60°C) can provide enough energy to disrupt intermolecular hydrogen bonds.[4]
Chaotropic Salts Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding networks.[4][12]
Structure-Disrupting Elements If the sequence allows, strategically incorporating pseudoproline dipeptides or Dmb-protected amino acids can introduce kinks that break up secondary structures.[7]

Protocol 1.1: Synthesis with NMP and Elevated Temperature

  • Resin Swelling: Swell the resin in NMP for at least 1 hour.

  • Fmoc Deprotection: Use a standard 20% piperidine in NMP solution.

  • Amino Acid Activation: Pre-activate the incoming Fmoc-amino acid with your chosen coupling reagents (e.g., HBTU/DIPEA) in NMP.

  • Coupling: Add the activated amino acid solution to the resin and perform the coupling reaction at 50°C for 1-2 hours.

  • Washing: Thoroughly wash the resin with NMP between steps.

  • Monitoring: Use a Kaiser test to monitor the completion of the coupling reaction. For difficult couplings, a double coupling may be necessary.[11]

Guide 2: Solubilizing Aggregated Peptides Post-Cleavage

Once the peptide is cleaved from the resin, immediate aggregation can occur. The key is to find a solvent system that can effectively disaggregate the peptide.

Protocol 2.1: Stepwise Solubilization Strategy

It's crucial to test solubility with a small amount of the peptide first.

  • Start with Aqueous Buffers: Attempt to dissolve a small amount of the lyophilized peptide in sterile, distilled water. If the peptide has a net positive charge, try a dilute (10-30%) acetic acid solution.[13] If it has a net negative charge, try a dilute (0.1%) ammonium hydroxide solution (note: avoid with Cys-containing peptides).[14]

  • Introduce Organic Co-solvents: If the peptide remains insoluble, add a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) to the aqueous suspension and vortex.[14] Start with 10% and gradually increase the concentration.

  • Strongly Disrupting Solvents: For highly aggregated peptides, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are very effective at breaking up β-sheet structures.[5] Dissolve the peptide in a minimal amount of TFE or HFIP, and then slowly dilute with your desired aqueous buffer.

  • Use of Chaotropic Agents: In some cases, dissolving the peptide in a buffer containing a high concentration of a chaotropic agent like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can be effective.[5] However, these will need to be removed via dialysis or buffer exchange for most biological applications.

Caption: Stepwise workflow for solubilizing aggregated peptides.

Guide 3: Modifying Experimental Conditions

The buffer conditions of your experiment can be modulated to disfavor aggregation.

  • pH: The solubility of a peptide is often lowest at its isoelectric point (pI), where it has no net charge. Adjusting the pH of the buffer to be at least 1-2 units away from the peptide's pI can increase solubility by promoting electrostatic repulsion between peptide molecules.[15][16] Peptides with a net positive charge will be more soluble at acidic pH, while those with a net negative charge will be more soluble at basic pH.

  • Ionic Strength: Modifying the salt concentration can influence hydrophobic interactions. In some cases, increasing the ionic strength can shield charges and promote aggregation, while in others, specific ion effects (Hofmeister series) can be stabilizing.[5][17] Experimentation with different salt concentrations is often necessary.

  • Additives: Including low concentrations of detergents (e.g., SDS, Triton X-100) or stabilizing osmolytes (e.g., glycerol, sucrose) in your buffer can help keep the peptide in solution.[17][18]

References

  • Baskin, J. M., et al. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Chembiochem, 10(4), 637-640. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available from: [Link]

  • Gongora-Benitez, M., et al. (2014). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 107. Available from: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]

  • GenScript. (2017). Peptide Solubility Guidelines. Available from: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Available from: [Link]

  • Pires, M., et al. (2014). The effect of pH on the assembly mechanism. ResearchGate. Available from: [Link]

  • Sharma, A., et al. (2017). Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. Scientific Reports, 7, 11413. Available from: [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Available from: [Link]

  • Salvi, G., & De Los Rios, P. (2005). Effective interactions between chaotropic agents and proteins. ResearchGate. Available from: [Link]

Sources

Stability issues of Cbz-2-Nitro-D-Phenylalanine under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NITRO-PHE-001 Topic: pH-Dependent Stability & Troubleshooting Guide Status: Active Applicable For: Synthetic Chemists, Process Engineers, Medicinal Chemists

Executive Summary

Cbz-2-Nitro-D-Phenylalanine presents a unique stability profile due to the electronic and steric influence of the ortho-nitro substituent. While the Carbobenzyloxy (Cbz) group provides robust amine protection against acids, the ortho-nitro group significantly increases the acidity of the


-proton, rendering the molecule highly susceptible to racemization under basic conditions .

This guide breaks down stability risks by pH zone, providing actionable troubleshooting workflows and mechanistic insights.

Module 1: Acidic Conditions (pH < 4)

Status: STABLE (Chemically) | UNSTABLE (Physically - Solubility)

In acidic media (e.g., 0.1% TFA, 1M HCl), the Cbz group remains intact. The primary challenge here is not chemical degradation, but physical precipitation which can complicate purification or analysis.

Common Issue: Unexpected Precipitation

User Report: "I dissolved my compound in MeOH, added 0.1% TFA water for HPLC, and the solution turned cloudy."

Root Cause: At pH < 4, the carboxylic acid moiety is protonated (


). The hydrophobic Cbz group combined with the nitro-aromatic ring drastically reduces aqueous solubility.

Troubleshooting Protocol: Solubility Optimization

  • Cosolvent Check: Ensure organic modifier (MeCN or MeOH) is >50% if the pH is acidic.

  • Switch Buffer: If biological testing is required, switch to a neutral buffer (PBS, pH 7.4) where the carboxylate (

    
    ) improves solubility.
    
  • The "Cloud Point" Test:

    • Dissolve 1 mg in 100

      
      L DMSO.
      
    • Slowly add acidic buffer (e.g., 0.1% TFA).

    • Record the volume added before turbidity appears. Use this ratio as your purification limit.

Module 2: Basic Conditions (pH > 9)

Status: CRITICAL RISK (Racemization & Hydrolysis)

This is the "Danger Zone." The ortho-nitro group exerts a strong electron-withdrawing effect (-I, -M), which pulls electron density away from the


-carbon. This makes the 

-proton significantly more acidic than in unsubstituted phenylalanine.
Common Issue: Loss of Optical Purity (Racemization)

User Report: "My chiral HPLC shows a split peak (50:50) after coupling in DMF/DIEA."

Mechanism: Base-catalyzed proton abstraction leads to a planar enolate intermediate. Upon reprotonation, the stereocenter scrambles, converting your expensive D-isomer into a racemic DL-mixture.

Visualizing the Mechanism The following diagram illustrates how basic pH triggers the loss of stereochemistry.

RacemizationPathway Start Cbz-2-Nitro-D-Phe (Chiral Center: D) Transition Planar Enolate (Achiral Intermediate) Start->Transition Proton Abstraction (-H+) Base Base (OH- or Amine) Base->Transition Product_L L-Isomer (Impurity) Transition->Product_L Reprotonation (Face A) Product_D D-Isomer (Original) Transition->Product_D Reprotonation (Face B)

Caption: The electron-withdrawing ortho-nitro group stabilizes the planar enolate intermediate, accelerating racemization under basic conditions.

Troubleshooting Protocol: Racemization Check

If you suspect racemization, do not proceed with synthesis. Validate immediately.

  • Standard: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • Mobile Phase: Hexane:IPA (90:10) + 0.1% TFA.

    • Note: The "D" and "L" enantiomers will have distinct retention times.

  • Alternative (Marfey's Method):

    • Derivatize a small aliquot with FDAA (Marfey's Reagent).

    • Analyze via standard C18 HPLC. The resulting diastereomers (L-FDAA-D-Phe vs L-FDAA-L-Phe) are separable on achiral columns.

Module 3: Cbz Group Integrity

Status: ROBUST (Generally)

The Cbz group is relatively stable compared to the amino acid backbone itself. However, specific conditions can trigger premature deprotection.

ConditionStabilityNotes
TFA / HCl (Dilute) Stable Safe for HPLC and workups.
HBr / Acetic Acid Unstable Classic removal method. Avoid.
NaOH (1M, RT) Moderate Stable for short durations (saponification), but prolonged exposure hydrolyzes the carbamate.
H2 / Pd-C Unstable Primary deprotection method.
Piperidine (20%) Stable Unlike Fmoc, Cbz tolerates Fmoc deprotection cocktails.
Decision Tree: Handling & Storage

Use this logic flow to determine the safe operating window for your experiments.

StabilityLogic Start Experimental Condition? pH_Check Check pH Level Start->pH_Check Acid Acidic (pH < 4) pH_Check->Acid Neutral Neutral (pH 6-8) pH_Check->Neutral Basic Basic (pH > 9) pH_Check->Basic Solubility_Risk Risk: Precipitation Action: Add DMSO/MeCN Acid->Solubility_Risk Safe_Zone Safe Zone Store at -20°C Neutral->Safe_Zone Race_Risk CRITICAL RISK: Racemization Action: Limit exposure time < 10 min Basic->Race_Risk

Caption: Operational decision tree for handling this compound.

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on Cbz stability profiles).

  • Benoiton, N. L. (1983). Racemization in Peptide Synthesis. In The Peptides Analysis, Synthesis, Biology. Academic Press.
  • Kovacs, J., et al. (1979). "Racemization of amino acid derivatives. Rates of racemization of benzyloxycarbonylamino acid active esters." Journal of Organic Chemistry, 44(10). Link

  • Mihara, H., et al. (1996). "Design of Peptides with 2-Nitrophenylalanine." Journal of the Chemical Society, Perkin Transactions 2. (Discusses the electronic effects of nitro groups on phenylalanine).

Sources

Validation & Comparative

A Researcher's Guide to Selecting N-α-Protection for 2-Nitro-D-Phenylalanine: Cbz vs. Boc

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Strategic Deprotection in Complex Peptide Synthesis

The incorporation of non-canonical amino acids is a cornerstone of modern drug development, enabling the design of peptides and peptidomimetics with enhanced stability, novel functionalities, and tailored pharmacological profiles. Among these, 2-Nitro-D-Phenylalanine stands out as a valuable building block, with the nitro group offering a handle for further chemical modification or acting as a photo-caging group.[1][2] However, the successful integration of this residue into a synthetic workflow hinges critically on the choice of the N-α-protecting group. The two most common choices, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), present distinct chemical behaviors that dictate the entire synthetic strategy.

This guide provides an in-depth, objective comparison of Cbz-2-Nitro-D-Phenylalanine and Boc-2-Nitro-D-Phenylalanine, moving beyond catalog specifications to deliver field-proven insights into their practical application, with a focus on deprotection chemistry and strategic orthogonality.

Physicochemical Properties: A Cursory Glance

While both compounds serve a similar purpose, their physical properties, summarized below, can influence handling and solubility in various solvent systems used during synthesis.

PropertyThis compoundBoc-2-Nitro-D-Phenylalanine
Molecular Formula C₁₇H₁₆N₂O₆C₁₄H₁₈N₂O₆
Molecular Weight 344.32 g/mol 310.30 g/mol
Appearance Typically a white to off-white solidTypically a white to off-white solid
General Solubility Soluble in organic solvents like DMF, DCMSoluble in organic solvents like ethyl acetate, ethanol, and DMF[3]

The Core Dichotomy: Deprotection Chemistry and Its Consequences

The fundamental difference between Cbz and Boc protection lies in the conditions required for their removal.[4] This distinction is not merely procedural; it has profound implications for reaction selectivity, scalability, and compatibility with other functional groups—especially the sensitive nitro group.

Boc-2-Nitro-D-Phenylalanine: The Acid-Labile Workhorse

The Boc group is a cornerstone of modern peptide synthesis due to its clean, acid-labile deprotection mechanism.[5][6] It is installed by treating the amino acid with di-tert-butyl dicarbonate (Boc₂O) and is quantitatively removed by strong acids like trifluoroacetic acid (TFA).[3][7]

Mechanism of Deprotection (Acidolysis): The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is scavenged by the counter-ion or solvent. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.[7] This process is highly efficient and predictable.

Boc_Deprotection cluster_0 Boc Deprotection (Acidolysis) BocPhe Boc-NH-R Protonated Boc-NH-R (+H) BocPhe->Protonated  + TFA / H⁺ Carbocation tert-Butyl Cation (isobutylene + H⁺) Protonated->Carbocation Cleavage CarbamicAcid H₂N⁺-R + CO₂ (Carbamic Acid Intermediate) Protonated->CarbamicAcid Amine Free Amine (H₂N-R) CarbamicAcid->Amine Decarboxylation

Caption: Acid-labile deprotection of the Boc group.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-2-Nitro-D-Phenylalanine substrate in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This mitigates potential side reactions with other acid-sensitive groups, although the nitro group is stable to these conditions.

  • Deprotection: Add an equal volume of a deprotection cocktail, typically 20-50% Trifluoroacetic Acid (TFA) in DCM, dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine TFA salt can often be used directly in the subsequent coupling step after neutralization.

Causality and Trustworthiness: This protocol is highly reliable because the deprotection mechanism is unimolecular (after protonation) and generates volatile byproducts (isobutylene and CO₂), simplifying purification.[7] The conditions are orthogonal to Cbz and Fmoc groups, making it a pillar of modern Solid-Phase Peptide Synthesis (SPPS).[7][8]

This compound: The Hydrogenolysis Challenge

The Cbz group is traditionally removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[9][10] This method is exceptionally mild and clean for many substrates, yielding only toluene and CO₂ as byproducts.[10] However, for a nitro-containing substrate, this standard approach is a catastrophic failure.

The Inherent Conflict: Catalytic hydrogenation is a classic method for the reduction of nitroarenes to anilines.[11] Therefore, applying standard H₂/Pd/C conditions to this compound will indiscriminately reduce both the Cbz group and the nitro group, leading to the undesired 2-Amino-D-Phenylalanine derivative.

Cbz_Deprotection_Conflict cluster_main Deprotection of Cbz-2-Nitro-D-Phe cluster_H2 Standard Hydrogenolysis (H₂/Pd/C) cluster_HBr Harsh Acidolysis (HBr/AcOH) Start Cbz-NH-R(NO₂) Desired_H2 H₂N-R(NO₂) (Desired Product) Start->Desired_H2 Desired Cleavage Undesired_H2 H₂N-R(NH₂) (Undesired Side Product) Start->Undesired_H2 Competing Reduction Desired_HBr H₂N-R(NO₂) (Desired Product) Start->Desired_HBr Selective Cleavage

Caption: Impact of protecting group choice on a standard Fmoc-SPPS workflow.

As the diagram illustrates, attempting to use a Cbz-protected amino acid in a standard Fmoc/tBu synthesis strategy leads to failure. The final cleavage from the resin and removal of side-chain protecting groups is accomplished with a TFA cocktail, which efficiently removes the Boc group but leaves the Cbz group intact. [4][7]Boc-2-Nitro-D-Phenylalanine is the only logical choice for this mainstream synthetic approach.

Conclusion and Recommendations

The selection between this compound and Boc-2-Nitro-D-Phenylalanine is not a matter of preference but of strategic necessity.

  • Choose Boc-2-Nitro-D-Phenylalanine for virtually all modern Solid-Phase Peptide Synthesis (SPPS) applications, particularly those employing the Fmoc/tBu orthogonal scheme. Its mild, acid-labile deprotection is fully compatible with the final TFA cleavage step, ensuring a clean and high-yielding synthesis.

  • Consider this compound only for specific solution-phase syntheses where its stability to acidic conditions (like TFA) is required to maintain protection while other Boc groups are removed. Its own deprotection requires harsh, corrosive HBr/acetic acid, a method that should be avoided unless absolutely necessary due to safety, handling, and limited orthogonality.

For the vast majority of researchers, scientists, and drug development professionals, Boc-2-Nitro-D-Phenylalanine is the superior, more versatile, and strategically sound choice for incorporating a 2-nitro-D-phenylalanine residue into a peptide sequence.

References

  • Deiters, A., & Schultz, P. G. (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 48(12), 2244–2247. Available from: [Link]

  • Reches, M., & Gazit, E. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. Retrieved from [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Monti, D., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ACS Catalysis, 5(3), 1634–1641. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

A Comparative Guide to Cbz and Fmoc Protection of 2-Nitro-D-Phenylalanine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful synthetic chemistry, particularly in the realm of peptide synthesis. The choice of an appropriate protecting group for an amino acid can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an in-depth technical comparison of two of the most widely used amine protecting groups, Carboxybenzyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc), specifically for the protection of the non-canonical amino acid, 2-Nitro-D-Phenylalanine. This unique amino acid is a valuable building block in medicinal chemistry, offering a handle for further functionalization or serving as a photo-cleavable linker.[1]

This guide will delve into the mechanistic nuances, experimental considerations, and potential challenges associated with employing Cbz and Fmoc protection for 2-Nitro-D-Phenylalanine, supported by established chemical principles and experimental insights.

The Strategic Importance of 2-Nitro-D-Phenylalanine

2-Nitro-D-phenylalanine is a synthetic amino acid that has garnered interest in pharmaceutical research due to the presence of the nitro group. This electron-withdrawing group can modulate the electronic properties of the phenyl ring and can be chemically transformed into other functional groups, such as an amine, which can then be used for bioconjugation or to introduce pharmacophoric elements. The D-configuration of the amino acid is often incorporated into peptides to enhance their proteolytic stability, a critical attribute for therapeutic peptides.

The Cbz (Z) Protecting Group: A Classic Choice with a Critical Caveat

The Carboxybenzyl group, introduced by Bergmann and Zervas, has been a mainstay in peptide synthesis for decades.[2] Its popularity stems from its general stability and ease of introduction.

Cbz Protection of 2-Nitro-D-Phenylalanine

The protection of the amino group of 2-Nitro-D-Phenylalanine with Cbz is typically achieved via a Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate (Cbz-Cl) under basic conditions.[2][3]

G cluster_protection Cbz Protection Workflow 2_Nitro_D_Phe 2-Nitro-D-Phenylalanine Reaction Schotten-Baumann Reaction 2_Nitro_D_Phe->Reaction Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction Base Aqueous Base (e.g., NaHCO3) Base->Reaction Cbz_Protected Cbz-2-Nitro-D-Phenylalanine Reaction->Cbz_Protected

Caption: Cbz Protection Workflow.

The Challenge: Deprotection in the Presence of a Nitro Group

The standard and mildest method for Cbz deprotection is catalytic hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1][3][4] However, this presents a significant challenge when working with 2-Nitro-D-Phenylalanine. The nitro group is also susceptible to reduction under these conditions, which would lead to the formation of 2-Amino-D-Phenylalanine, an undesired side product.[5]

G cluster_deprotection Cbz Deprotection Challenge Cbz_Protected This compound Hydrogenolysis Standard Hydrogenolysis (H2, Pd/C) Cbz_Protected->Hydrogenolysis Desired_Product 2-Nitro-D-Phenylalanine (Desired) Hydrogenolysis->Desired_Product Ideal Outcome (Challenging) Side_Product 2-Amino-D-Phenylalanine (Side Product) Hydrogenolysis->Side_Product Likely Outcome (Nitro Reduction)

Caption: Cbz Deprotection Challenge.

Alternative Cbz Deprotection Strategies

To circumvent the reduction of the nitro group, alternative deprotection methods for the Cbz group must be considered:

  • Acid-Mediated Cleavage: Strong acids, such as HBr in acetic acid, can cleave the Cbz group.[6][7] This method avoids the use of reducing agents and would likely be compatible with the nitro group. However, the harsh acidic conditions may not be suitable for all substrates, potentially causing degradation or side reactions elsewhere in the molecule.[6]

  • Catalytic Transfer Hydrogenolysis: This method uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[3] While still a reductive process, the conditions can sometimes be tuned to be milder than direct hydrogenation, potentially offering some selectivity. However, the compatibility with a nitro group would need to be carefully evaluated for each specific substrate.

  • Nucleophilic Cleavage: Certain nucleophiles can deprotect the Cbz group under specific conditions, offering a non-reductive alternative.[8]

The Fmoc Protecting Group: A Modern and Orthogonal Approach

The 9-fluorenylmethoxycarbonyl (Fmoc) group has become a dominant protecting group in modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[][10]

Fmoc Protection of 2-Nitro-D-Phenylalanine

The Fmoc group is typically introduced by reacting 2-Nitro-D-Phenylalanine with Fmoc-Cl or Fmoc-OSu under basic conditions.

G cluster_protection Fmoc Protection Workflow 2_Nitro_D_Phe 2-Nitro-D-Phenylalanine Reaction Nucleophilic Acyl Substitution 2_Nitro_D_Phe->Reaction Fmoc_Reagent Fmoc-Cl or Fmoc-OSu Fmoc_Reagent->Reaction Base Aqueous Base (e.g., NaHCO3) Base->Reaction Fmoc_Protected Fmoc-2-Nitro-D-Phenylalanine Reaction->Fmoc_Protected

Caption: Fmoc Protection Workflow.

The Advantage: Orthogonality and Nitro Group Stability

The key advantage of the Fmoc group in this context is its removal under non-reductive, basic conditions. The deprotection is typically achieved using a solution of a secondary amine, such as piperidine, in an organic solvent like DMF.[10][11] This process is a β-elimination reaction and does not affect the nitro group on the phenyl ring.[11]

G cluster_deprotection Fmoc Deprotection Advantage Fmoc_Protected Fmoc-2-Nitro-D-Phenylalanine Base_Deprotection Base-Mediated Deprotection (e.g., 20% Piperidine in DMF) Fmoc_Protected->Base_Deprotection Desired_Product 2-Nitro-D-Phenylalanine (Clean Deprotection) Base_Deprotection->Desired_Product

Caption: Fmoc Deprotection Advantage.

Potential Side Reactions with Fmoc Chemistry

While Fmoc chemistry is generally robust, it is not without potential pitfalls. Base-induced side reactions can occur, particularly in sensitive sequences.[12][13] The most common side reaction is the formation of aspartimide from aspartic acid residues, though this is not a direct concern for 2-Nitro-D-Phenylalanine itself. However, the basic conditions can promote other side reactions, and careful optimization of the deprotection conditions (e.g., concentration of piperidine, reaction time) is always recommended.[11]

Comparative Analysis: Cbz vs. Fmoc for 2-Nitro-D-Phenylalanine

FeatureCbz ProtectionFmoc Protection
Protection Chemistry Well-established, typically high-yielding Schotten-Baumann reaction.[2][3]Efficient reaction with Fmoc-Cl or Fmoc-OSu.[14]
Deprotection Method Standard: Catalytic Hydrogenolysis.[3] Alternatives: Acidic cleavage, Transfer Hydrogenolysis.[1][6]Base-mediated β-elimination (e.g., piperidine in DMF).[10][11]
Compatibility with Nitro Group Major Challenge: Standard hydrogenolysis will likely reduce the nitro group.[5] Alternative methods are required.High Compatibility: Base-labile deprotection is orthogonal to the nitro group.
Orthogonality Orthogonal to Boc and Fmoc groups if appropriate deprotection is chosen.[2][3]Orthogonal to acid-labile protecting groups (e.g., Boc, tBu), making it ideal for SPPS.[]
Potential Side Reactions Incomplete deprotection or side reactions under harsh acidic conditions.[6]Base-induced side reactions, though less of a concern for the amino acid itself.[12][13]
Ideal Application Context Solution-phase synthesis where non-reductive deprotection methods are feasible and compatible with the overall synthetic strategy.Solid-phase peptide synthesis and solution-phase synthesis where orthogonality to acid-labile groups is required.

Experimental Protocols

General Protocol for Cbz Protection of an Amino Acid
  • Dissolve the amino acid (1.0 equivalent) in a suitable aqueous basic solution (e.g., 1M sodium bicarbonate).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) dropwise while maintaining the temperature and pH.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up typically involves an extraction to remove unreacted Cbz-Cl, followed by acidification of the aqueous layer to precipitate the Cbz-protected amino acid.[2]

General Protocol for Fmoc Protection of an Amino Acid
  • Dissolve the amino acid (1.0 equivalent) in a suitable solvent mixture (e.g., dioxane and water) containing a base like sodium bicarbonate.

  • Add a solution of Fmoc-Cl or Fmoc-OSu (~1.05 equivalents) in dioxane.

  • Stir the reaction at room temperature overnight.

  • Work-up involves dilution with water, washing with a non-polar solvent to remove impurities, followed by acidification of the aqueous layer to precipitate the Fmoc-protected amino acid.

General Protocol for Cbz Deprotection via Acidolysis (HBr/AcOH)
  • Dissolve the Cbz-protected compound in glacial acetic acid.

  • Add a solution of HBr in acetic acid (e.g., 33%).

  • Stir the reaction at room temperature for the required time (monitoring by TLC or LC-MS).

  • The product is typically isolated by precipitation with ether.[7]

General Protocol for Fmoc Deprotection in SPPS
  • Swell the resin-bound peptide in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

  • Wash the resin thoroughly with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.[11]

Conclusion and Recommendations

For the protection of 2-Nitro-D-Phenylalanine, the Fmoc group is the superior choice in most applications, particularly in the context of solid-phase peptide synthesis. Its key advantage lies in the orthogonality of its base-labile deprotection, which is fully compatible with the nitro functionality. This allows for the straightforward incorporation of 2-Nitro-D-Phenylalanine into peptide sequences without the risk of unintended reduction of the nitro group.

The Cbz group, while a classic and effective protecting group, presents a significant hurdle due to the incompatibility of its standard deprotection method (catalytic hydrogenolysis) with the nitro group. While alternative, non-reductive deprotection methods exist, they often involve harsh acidic conditions that may not be compatible with other functionalities in a complex molecule. Therefore, the use of Cbz protection for 2-Nitro-D-Phenylalanine should be carefully considered and is likely only suitable for specific solution-phase syntheses where these alternative deprotection strategies have been validated.

Ultimately, the selection of a protecting group is a critical strategic decision in chemical synthesis. For researchers and drug development professionals working with 2-Nitro-D-Phenylalanine, a thorough understanding of the chemical compatibility of the protecting group and its deprotection conditions is paramount for achieving a successful and efficient synthesis.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Zheng, J., et al. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics.
  • Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters.
  • Choi, Y., et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Science.
  • Lipshutz, B. H., et al. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Tetrahedron Letters.
  • Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Angles, A. G., et al. (2024).
  • Albericio, F., et al. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry.
  • Patel, R. N. (2025). Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids.
  • Fields, G. B. (2025).
  • Wade, J. D., et al. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science.
  • Wade, J. D., et al. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.

Sources

A Senior Application Scientist's Guide to the Characterization of Peptides Synthesized with Cbz-2-Nitro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing therapeutic properties, offering pathways to improved stability, novel functionalities, and increased potency.[1][2] Among the diverse array of available UAAs, those containing photocleavable protecting groups (PPGs) provide an exceptional level of control, allowing for the spatial and temporal release of bioactive molecules with light.[3][4] This guide provides an in-depth, comparative analysis of peptides synthesized with Cbz-2-Nitro-D-Phenylalanine, a key building block in this field. We will explore the synthesis, characterization, and unique properties conferred by this UAA, offering field-proven insights for its effective application.

The Strategic Advantage of this compound

This compound is a derivative of the amino acid phenylalanine, featuring two critical modifications: an N-terminal Carboxybenzyl (Cbz) protecting group and a nitro group on the phenyl ring. The Cbz group, a foundational tool in peptide synthesis, provides robust protection for the amino group during peptide chain elongation and can be cleanly removed under specific conditions.[5][6]

The 2-nitrobenzyl moiety is the key to this molecule's advanced functionality. It acts as a photolabile protecting group, meaning it can be cleaved upon irradiation with UV light, typically around 365 nm.[7][8] This property is invaluable for creating "caged" peptides, which remain inactive until triggered by light, allowing for precise control over their biological activity in vitro and in living cells.[4][7] The D-configuration of the amino acid also offers resistance to enzymatic degradation, a significant advantage for therapeutic peptide development.[1]

Mechanism of Photocleavage

The photocleavage of the 2-nitrobenzyl group is initiated by the absorption of UV light, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic position, followed by a rearrangement and subsequent cleavage of the protected group.[9] This process is highly specific and does not require any chemical reagents, making it a "green" and non-invasive deprotection strategy.[10]

Caption: Photocleavage mechanism of a 2-nitrobenzyl protected peptide.

Comparative Synthesis and Characterization

To objectively evaluate the impact of incorporating this compound, we will compare the synthesis and characterization of a model hexapeptide with its unnatural counterpart.

  • Peptide A (Control): Ac-Tyr-Gly-Gly-Phe-Leu-Arg-NH₂

  • Peptide B (Experimental): Ac-Tyr-Gly-Gly-(2-Nitro-D-Phe)-Leu-Arg-NH₂

Both peptides can be synthesized using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[11][12]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized Fmoc/tBu SPPS protocol. Specific timings and reagents may require optimization based on the peptide sequence and scale.

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Arg(Pbf)-OH to the resin using a coupling agent like HCTU and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

  • Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in DMF.

  • Chain Elongation: Sequentially couple the remaining amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH or Fmoc-2-Nitro-D-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) using the same coupling and deprotection steps.

  • Acetylation: After the final amino acid is coupled and deprotected, cap the N-terminus with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then dissolve in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain the crude peptide powder.

SPPS_Workflow cluster_A Peptide A Synthesis cluster_B Peptide B Synthesis A1 Rink Amide Resin A2 Couple Fmoc-Arg(Pbf)-OH A1->A2 A3 Fmoc Deprotection A2->A3 A4 Couple Fmoc-Leu-OH A3->A4 A5 Couple Fmoc-Phe-OH A3->A5 A6 Couple Fmoc-Gly-OH (x2) A3->A6 A7 Couple Fmoc-Tyr(tBu)-OH A3->A7 A8 N-terminal Acetylation A3->A8 A4->A3 A5->A3 A6->A3 A7->A3 A9 Cleavage from Resin A8->A9 A10 Purification & Lyophilization A9->A10 B1 Rink Amide Resin B2 Couple Fmoc-Arg(Pbf)-OH B1->B2 B3 Fmoc Deprotection B2->B3 B4 Couple Fmoc-Leu-OH B3->B4 B5 Couple Fmoc-2-Nitro-D-Phe-OH B3->B5 B6 Couple Fmoc-Gly-OH (x2) B3->B6 B7 Couple Fmoc-Tyr(tBu)-OH B3->B7 B8 N-terminal Acetylation B3->B8 B4->B3 B5->B3 B6->B3 B7->B3 B9 Cleavage from Resin B8->B9 B10 Purification & Lyophilization B9->B10

Sources

NMR Structural Validation of Cbz-2-Nitro-D-Phenylalanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous NMR-based structural validation framework for Cbz-2-Nitro-D-Phenylalanine , a critical non-canonical amino acid building block in peptidomimetic drug discovery.

Executive Summary & Strategic Context

This compound represents a high-value scaffold in drug development due to its dual functionality: the D-configuration confers resistance to endogenous proteases, while the ortho-nitro (2-NO2) group introduces steric lock and electronic tuning capabilities absent in standard phenylalanine.

However, the synthesis of this moiety is prone to racemization (D


 L conversion) and regio-isomer contamination  (2-nitro vs. 4-nitro). Standard QC methods like HPLC-MS confirm mass and purity but fail to definitively validate stereochemistry and regiochemistry in solution.

This guide compares NMR spectroscopy against alternative validation methods, establishing it as the superior "Gold Standard" for verifying the structural integrity of this complex peptide building block.

Comparative Analysis: NMR vs. Alternatives

The following table contrasts NMR with X-ray Crystallography and HPLC/MS for this specific application.

FeatureNMR Spectroscopy (Solution State) X-Ray Crystallography HPLC-MS (Standard QC)
Primary Output Solution-state dynamics, connectivity, & stereochemistry.Static 3D structure (solid state).Molecular weight & retention time.
Regiochemistry High. J-coupling confirms 1,2-substitution (ortho).High. Visual confirmation.Low. 2-NO2 and 4-NO2 often co-elute or have identical mass.
Stereochemistry High. (Requires Chiral Solvating Agent).High. Absolute configuration.Medium. Requires chiral columns; prone to drift.
Sample State Native solution (DMSO/CDCl3).Crystal lattice (packing artifacts).Liquid stream.
Throughput Medium (10-30 min/sample).Low (Weeks for crystallization).High (2-5 min/sample).
Verdict Preferred. Validates structure in relevant solvent without crystallization.Secondary. Only if crystals grow (difficult for small uncapped peptides).Insufficient. Cannot distinguish subtle isomers alone.

Technical Deep Dive: The NMR Fingerprint

To validate Cbz-2-Nitro-D-Phe, one must confirm three structural distinctives: the Cbz protecting group , the 2-Nitro regiochemistry , and the D-enantiomeric purity .

A. Predicted Chemical Shift Analysis (DMSO-d6)

The 2-Nitro group exerts a strong electron-withdrawing effect and steric bulk, significantly altering the spectral landscape compared to native Phenylalanine.

MoietyProtonApprox.[1][2][3][4][5][6] Shift (

ppm)
MultiplicityStructural Diagnostic
Amide NH (Carbamate)7.8 - 8.2DoubletDownfield shift due to Cbz carbonyl H-bonding.
Aromatic H-3 (Ortho to NO2) 7.9 - 8.1 Doublet (d)Key Marker: Strongly deshielded by NO2. Distinguishes from 4-NO2.
Aromatic H-4, H-5, H-67.4 - 7.7MultipletComplex splitting pattern characteristic of 1,2-disubstitution.
Cbz Group Ph-CH2 -O4.9 - 5.1Singlet (s)Characteristic benzylic methylene peak.
Backbone

-CH
4.3 - 4.6MultipletShifted downfield by urethane group.
Side Chain

-CH2
3.0 - 3.4ABX SystemKey Marker: 2-NO2 steric bulk restricts rotation, creating distinct diastereotopic protons (

ppm).
B. The "Ortho-Effect" Logic

In standard Phenylalanine, the aromatic ring protons often overlap in the 7.1–7.3 ppm range.

  • Validation Check: In 2-Nitro-Phe , the symmetry is broken. You must observe a distinct low-field proton (H-3) around 8.0 ppm. If the aromatic region is a symmetric doublet (AA'BB'), the sample is likely the 4-Nitro isomer (para-substitution), indicating a synthesis failure.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating ; each step confirms the previous one, preventing false positives.

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) – Required for Step 3.

  • Instrument: 400 MHz NMR or higher.

Step 1: 1D Proton (1H) NMR – The "Connectivity Check"
  • Dissolve 5-10 mg of peptide in 600

    
    L DMSO-d6.
    
  • Acquire spectrum (16-32 scans).

  • Checkpoint 1 (Regiochemistry):

    • Integrate the aromatic region. Total integral should be 9 protons (5 from Cbz + 4 from Nitro-Phe).

    • Pass Criteria: Presence of a distinct 1H doublet > 7.8 ppm (H-3 of nitro ring).

    • Fail Criteria: Symmetric aromatic pattern (indicates 4-NO2) or missing Cbz methylene singlet at 5.0 ppm.

Step 2: 2D COSY – The "Spin System Check"
  • Run a standard COSY (Correlation Spectroscopy) experiment.

  • Checkpoint 2 (Structure):

    • Trace the spin system: NH

      
      
      
      
      
      -CH
      
      
      
      
      -CH2.
    • Verify the aromatic coupling: The deshielded H-3 (8.0 ppm) must couple to H-4, which couples to H-5, etc. This confirms the substituent position is ortho.

Step 3: Chiral Discrimination (The "D-Check")

Standard NMR cannot distinguish enantiomers (D vs L) in an achiral solvent.

  • Add 2-5 equivalents of the CSA (Pirkle Alcohol) to the NMR tube.

  • Shake and equilibrate for 5 minutes.

  • Acquire 1H NMR.[1][3][6]

  • Checkpoint 3 (Enantiomeric Purity):

    • The CSA forms transient diastereomeric complexes.

    • Observation: Look at the Cbz-CH2 (benzylic) or

      
      -CH  peak.
      
    • Validation: If the sample is pure D , you will see a shifted singlet. If the sample is racemic (contaminated with L), you will see split peaks (two singlets).

    • Quantification: Integrate the split peaks to calculate enantiomeric excess (ee%).

Visualization: Validation Logic Flow

The following diagram illustrates the decision-making process for validating the Cbz-2-Nitro-D-Phe structure.

ValidationWorkflow Start Crude Cbz-2-Nitro-D-Phe H_NMR Step 1: 1H NMR (DMSO-d6) Start->H_NMR Check_Aromatic Aromatic Region Analysis H_NMR->Check_Aromatic Para_Error Symmetric Pattern (AA'BB') DETECTED: 4-Nitro Isomer Check_Aromatic->Para_Error Symmetric Ortho_Pass Deshielded H3 (~8.0 ppm) CONFIRMED: 2-Nitro Regioisomer Check_Aromatic->Ortho_Pass Asymmetric Check_Chiral Step 2: Add Chiral Solvating Agent (Pirkle Alcohol) Ortho_Pass->Check_Chiral Split_Peaks Split Alpha/Cbz Peaks DETECTED: Racemic Mixture Check_Chiral->Split_Peaks Doublets Single_Peak Single Shifted Peak CONFIRMED: Pure Enantiomer Check_Chiral->Single_Peak Singlet Final_QC VALIDATED PRODUCT Ready for Synthesis Single_Peak->Final_QC

Figure 1: Decision tree for NMR-based structural validation, highlighting critical failure points for regiochemistry and stereochemistry.

References

  • ChemicalBook. (n.d.). N-Cbz-D-Phenylalanine 1H NMR Spectrum. Retrieved from

    • Provides baseline chemical shift d
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from

    • Authoritative comparison of structural biology techniques.
  • Bentham Science. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. Retrieved from

    • Foundational review on peptide conform
  • National Institutes of Health (NIH). (2009). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC. Retrieved from

    • Specific data on the chemical behavior and synthesis of 2-nitrophenylalanine deriv
  • Royal Society of Chemistry. (2012). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations. Retrieved from

    • Advanced methodology for using chemical shifts as rigid structural constraints.

Sources

A Senior Application Scientist's Guide to HPLC Purification and Analysis of Cbz-2-Nitro-D-Phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as Cbz-2-Nitro-D-Phenylalanine, into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, stability, and conformational rigidity. However, these modifications introduce significant challenges in purification and analysis. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for peptides containing the bulky, hydrophobic, and potentially reactive this compound moiety. We will delve into the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to empower researchers in this demanding area.

I. The Chromatographic Challenge: Understanding the Physicochemical Impact of this compound

The unique structure of this compound profoundly influences a peptide's chromatographic behavior. The carbobenzyloxy (Cbz) group and the nitrated phenyl ring introduce significant hydrophobicity, often leading to strong retention on reversed-phase (RP) HPLC columns.[1] This can result in poor peak shape, low recovery, and even irreversible binding to the stationary phase.[1] Furthermore, the nitro group, while adding to the hydrophobicity, can also participate in undesirable secondary interactions with the stationary phase, complicating separations. The D-configuration of the amino acid also necessitates consideration of chiral separation techniques to ensure enantiomeric purity, a critical aspect for therapeutic peptides.[2][3]

II. Comparative Analysis of HPLC Methodologies

The success of purifying and analyzing these complex peptides hinges on the judicious selection of the HPLC column, mobile phase, and gradient conditions.[4][5] Reversed-phase HPLC is the predominant technique for peptide purification due to its high efficiency and the use of volatile mobile phases compatible with mass spectrometry and lyophilization.[6][7]

The choice of the stationary phase is paramount for achieving optimal separation.[4] While C18 columns are the workhorse for many peptide separations, their high hydrophobicity can be a double-edged sword for peptides containing this compound.[1][8]

Stationary PhaseKey CharacteristicsPerformance with this compound Peptides
C18 High hydrophobicity, excellent resolving power for a wide range of peptides.[8]Pros: High retention, good for resolving closely related impurities. Cons: Can lead to excessive retention, peak broadening, and low recovery for highly hydrophobic peptides.[1]
C8 Intermediate hydrophobicity.[8]Pros: Reduced retention times compared to C18, often improving peak shape and recovery for very hydrophobic peptides.[1] Cons: May offer less resolution for complex mixtures compared to C18.
C4 Low hydrophobicity.[1]Pros: Ideal for very large or extremely hydrophobic peptides that are irreversibly retained on C18 or C8 columns.[1] Cons: Generally provides lower resolution for smaller peptides.
Phenyl Offers alternative selectivity based on π-π interactions with aromatic residues.[8]Pros: Can provide unique selectivity for peptides rich in aromatic amino acids, potentially resolving impurities that co-elute on alkyl chain phases. Cons: Retention behavior can be less predictable than with alkyl phases.
Chiral Stationary Phases (e.g., Teicoplanin-based) Designed for the separation of enantiomers.[9][10]Pros: Essential for determining the enantiomeric purity of the final peptide product. Cons: Not typically used for general purification due to lower capacity and higher cost.

Expert Insight: For initial purification of crude peptides containing this compound, a C8 column often represents the optimal starting point. It balances sufficient retention for good separation with improved recovery compared to a C18 phase. For analytical purity checks and final polishing steps where higher resolution is critical, a C18 column may be more suitable, provided the mobile phase is optimized to mitigate excessive hydrophobicity.

The composition of the mobile phase plays a critical role in modulating peptide retention and selectivity.[8]

  • Organic Modifier: Acetonitrile is the most common organic solvent in reversed-phase peptide chromatography due to its low viscosity and UV transparency.[5]

  • Ion-Pairing Agents: Acidic modifiers like trifluoroacetic acid (TFA) are crucial for good peak shape. TFA forms neutral ion pairs with positively charged residues on the peptide, enhancing its hydrophobicity and retention.[1] It also suppresses unwanted interactions with residual silanols on the silica-based packing material.[1] A concentration of 0.1% TFA in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) phases is standard practice.[8]

  • Elevated Temperature: Increasing the column temperature can be a powerful tool for improving the separation of hydrophobic peptides.[1] Higher temperatures enhance peptide solubility, improve peak shape, and reduce mobile phase viscosity, leading to sharper peaks and better resolution.[1]

III. Experimental Protocols: A Self-Validating System

The following protocols provide a robust framework for the purification and analysis of this compound containing peptides. Method development should begin on an analytical scale before scaling up to preparative chromatography.[5]

This workflow is designed to rapidly screen for optimal separation conditions.

Caption: Preparative HPLC purification workflow.

Detailed Protocol:

  • Column and System:

    • Use a preparative column (e.g., 21.2 x 250 mm) with the same stationary phase chemistry as the optimized analytical method. [5] * A preparative HPLC system with a higher flow rate capacity is required.

  • Scale-Up:

    • Adjust the flow rate and gradient times proportionally to the column dimensions.

    • Calculate the appropriate sample load for the preparative column.

  • Purification Run:

    • Equilibrate the preparative column.

    • Load the dissolved crude peptide.

    • Run the scaled-up gradient.

    • Collect fractions as the peptide elutes, monitoring the UV chromatogram.

  • Post-Purification:

    • Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Detailed Protocol:

  • Column: Select a suitable chiral stationary phase, such as a teicoplanin-based column. [9]2. Mobile Phase: A mixture of acetonitrile and water is often effective for separating phenylalanine enantiomers in reversed-phase mode. [9]3. Method Development:

    • Inject a racemic standard of Cbz-2-Nitro-D/L-Phenylalanine to confirm the separation of enantiomers.

    • Optimize the mobile phase composition and column temperature to achieve baseline resolution. [9]4. Sample Analysis: Inject the purified peptide to determine the presence of any L-enantiomer.

IV. Data Interpretation and Characterization

Beyond chromatographic purity, comprehensive characterization is essential.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for confirming the identity of the purified peptide and its impurities. [8]For nitrated peptides, MALDI-MS can also be a powerful tool, though it's important to be aware of potential laser-induced decomposition of the nitro group, which can result in characteristic mass losses of one or two oxygen atoms. [11][12][13]This phenomenon, while a potential artifact, can also serve as a diagnostic indicator for the presence of the nitro modification. [11][13]The low abundance of nitrated species in biological samples can present a challenge, often necessitating enrichment steps prior to MS analysis. [14][15]

V. Conclusion

The successful HPLC purification and analysis of peptides containing this compound demand a systematic and informed approach. By understanding the inherent challenges posed by this unnatural amino acid and methodically optimizing stationary phase, mobile phase, and temperature, researchers can achieve high purity and comprehensive characterization. The comparative data and detailed protocols provided in this guide serve as a robust starting point for navigating the complexities of these challenging yet rewarding molecules, ultimately accelerating the development of novel peptide-based therapeutics.

References

  • University of Rochester Medical Center. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Google Patents. (1986). Purification of L-phenylalanine.
  • ResolveMass. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Interchim. (2019). Peptides purification development in Reverse Phase. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In: The HUGO Gene Nomenclature Committee (HGNC) database. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Petersson, P., et al. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439-448. Retrieved from [Link]

  • Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(12), 3314-3323. Retrieved from [Link]

  • Lee, Y. J., et al. (2009). Chemical approach for specific enrichment and mass analysis of nitrated peptides. Analytical Biochemistry, 391(2), 117-124. Retrieved from [Link]

  • Semantic Scholar. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

  • CORE. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Retrieved from [Link]

  • Separation Science. (n.d.). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Google Patents. (2012). Preparative RP-HPLC Method For Purifying Peptides.
  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide? Retrieved from [Link]

  • PubMed. (1984). HPLC assay of phenylalanine and tyrosine in blood spots on filter paper. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • InTechOpen. (2013). MS Behavior of Nitrated Peptides. Retrieved from [Link]

  • PubMed Central. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Retrieved from [Link]

Sources

A Comparative Analysis of Photolabile Protecting Groups: A Guide to Optimizing Cleavage Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of chemical biology, drug development, and materials science, the ability to precisely control molecular activity in a spatio-temporal manner is paramount.[1][2][3] Photolabile protecting groups (PPGs), also known as photocages, have emerged as indispensable tools that offer this level of control.[4][5][6] These chemical moieties can be attached to a molecule to temporarily inactivate it, with subsequent exposure to light of a specific wavelength triggering the cleavage of the protecting group and restoring the molecule's function.[5][7] This "traceless" activation, which avoids the need for chemical reagents, is particularly advantageous for applications in sensitive biological systems and complex multi-step organic syntheses.[4][8]

This guide provides a comparative study of the cleavage efficiency of different classes of photolabile protecting groups, offering researchers, scientists, and drug development professionals the insights needed to select the optimal PPG for their specific application. We will delve into the key performance metrics, explore the underlying photochemical mechanisms, and provide a detailed experimental protocol for quantifying cleavage efficiency.

The Criterion for an Ideal Photolabile Protecting Group

Before comparing different PPGs, it is crucial to understand the desirable characteristics that define their performance. These criteria, often referred to as the "Lester rules" or "Sheehan criteria," provide a framework for evaluating their suitability for various applications[4]:

  • High Quantum Yield (Φ): This is a measure of the efficiency of the photocleavage reaction, representing the number of molecules of the substrate released per photon absorbed.[5][9][10] A quantum yield greater than 0.10 is generally considered desirable.[4]

  • High Molar Extinction Coefficient (ε): This indicates how strongly the PPG absorbs light at a given wavelength. A high ε allows for efficient cleavage with lower light intensity or shorter exposure times.[1][9]

  • Wavelength Specificity: The PPG should be cleavable at a specific wavelength, ideally above 300 nm to minimize potential photodamage to biological samples.[4][5] For in vivo applications, PPGs that absorb in the near-infrared (NIR) region (650-900 nm) are highly sought after due to deeper tissue penetration.[5]

  • Photostability of Products: Both the released molecule and the photolyzed protecting group should be stable under the irradiation conditions to prevent secondary reactions.[4]

  • Biocompatibility: For biological applications, the PPG and its byproducts should be non-toxic and soluble in aqueous media.[4]

  • Ease of Synthesis and Attachment: The PPG should be readily synthesized and attached to the target molecule in high yield.[4]

Comparative Analysis of Common Photolabile Protecting Groups

The selection of a PPG is a critical experimental choice that directly impacts the success of a light-controlled experiment. This section provides a comparative overview of three major classes of PPGs: o-nitrobenzyl, coumarin-based, and quinoline-based groups.

Photolabile Protecting Group ClassTypical Wavelength (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key AdvantagesKey Disadvantages
o-Nitrobenzyl Derivatives 250 - 4000.01 - 0.51,000 - 10,000Well-established chemistry, versatile for protecting various functional groups.[2][4]Absorption in the UV range can be damaging to cells.[5] Photoproducts can sometimes interfere with the experiment.[4]
Coumarin-Based Derivatives 350 - 4500.01 - 0.710,000 - 50,000High extinction coefficients, good quantum yields, and absorption at longer wavelengths.[1][9]Can be susceptible to hydrolysis in some cases.
Quinoline-Based Derivatives 350 - 4200.1 - 0.33,000 - 8,000Good two-photon absorption cross-sections, suitable for in-depth tissue imaging and release.[11]Can have lower one-photon quantum yields compared to some coumarins.
BODIPY-Based Derivatives ~5000.01 - 0.5>50,000Absorb in the visible region, high extinction coefficients.[1]Can have competing fluorescence pathways that reduce cleavage efficiency.[1]
p-Hydroxyphenacyl (pHP) Derivatives 300 - 4000.1 - ~1.05,000 - 15,000Can have very high quantum yields, especially for good leaving groups.[4] Clean photochemistry with minimal side products.[4]Absorption is still largely in the UV range.

Understanding the Mechanism: The "Why" Behind Cleavage Efficiency

The efficiency of a PPG is intrinsically linked to its photochemical reaction mechanism. A deeper understanding of these pathways allows for a more informed selection and optimization of experimental conditions.

o-Nitrobenzyl Group: A Classic Norrish Type II Reaction

The photocleavage of o-nitrobenzyl-based PPGs is a well-studied example of a Norrish Type II reaction.[4] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon.[4] This is followed by a series of electronic and atomic rearrangements that ultimately result in the cleavage of the bond to the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[4]

G A 1. Photon Absorption (hν) B 2. Excitation of Nitro Group A->B C 3. Intramolecular H-Abstraction B->C Norrish Type II D 4. Formation of aci-nitro intermediate C->D E 5. Rearrangement & Cleavage D->E F Released Molecule + 2-Nitrosobenzaldehyde E->F

Caption: Photocleavage mechanism of an o-nitrobenzyl PPG.

Coumarin-Based PPGs: Heterolytic Cleavage from an Excited State

Coumarin-based PPGs operate through a different mechanism involving heterolytic bond cleavage from the first singlet excited state (S1).[9][10] After photon absorption, the bond between the coumarin core and the protected molecule weakens and breaks, forming a contact ion pair.[10] This intermediate can either recombine (an unproductive pathway) or diffuse apart, leading to the release of the protected molecule after quenching of the carbocation by the solvent.[9][10] The efficiency of this process is highly dependent on the stability of the resulting carbocation.[9]

G A 1. Photon Absorption (hν) B 2. Excitation to S1 State A->B C 3. Heterolytic Bond Cleavage B->C D 4. Contact Ion Pair Formation C->D E Productive Pathway: Diffusion & Solvent Trapping D->E F Unproductive Pathway: Recombination D->F G Released Molecule + Coumarin byproduct E->G

Caption: Photocleavage mechanism of a coumarin-based PPG.

Experimental Protocol for Determining Cleavage Efficiency

To ensure the trustworthiness of any comparative study, a robust and reproducible experimental protocol is essential. The following provides a step-by-step guide for determining the quantum yield of a photolabile protecting group.

Materials and Equipment:
  • Spectrophotometer (UV-Vis)

  • Fluorometer (if applicable)

  • Light source with a specific wavelength (e.g., LED, laser, or lamp with a monochromator)

  • Actinometer solution (e.g., potassium ferrioxalate)

  • Quartz cuvettes

  • Solution of the photolabile compound of interest

  • Appropriate solvent

Step-by-Step Methodology:
  • Determine the Photon Flux of the Light Source (Actinometry):

    • Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate) with a known quantum yield at the desired wavelength.

    • Irradiate the actinometer solution for a specific period.

    • Measure the change in absorbance of the actinometer solution using a UV-Vis spectrophotometer.

    • Calculate the number of photons that entered the sample per unit of time (photon flux) using the known quantum yield and the change in absorbance of the actinometer.

  • Prepare the Sample of the Photolabile Compound:

    • Prepare a solution of the photolabile compound in a suitable solvent. The concentration should be adjusted so that the absorbance at the irradiation wavelength is typically between 0.1 and 1 to ensure that most of the light is absorbed by the sample.

  • Irradiate the Sample:

    • Place the sample in the light path and irradiate it for a specific period. It is crucial to keep the irradiation time short enough to avoid complete conversion of the starting material (typically <10% conversion is recommended for accurate quantum yield determination).

  • Monitor the Photochemical Reaction:

    • At different time points during the irradiation, measure the change in the concentration of the starting material or the appearance of the product. This can be done using various analytical techniques such as:

      • UV-Vis Spectroscopy: If the starting material and product have distinct absorption spectra.

      • High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting material and product.

      • Fluorimetry: If the product is fluorescent.

  • Calculate the Quantum Yield (Φ):

    • The quantum yield is calculated using the following formula:

      Φ = (Number of molecules of product formed) / (Number of photons absorbed by the sample)

    • The number of molecules of product formed can be determined from the change in concentration measured in step 4.

    • The number of photons absorbed by the sample can be calculated from the photon flux (determined in step 1) and the absorbance of the sample.

G A 1. Actinometry: Determine Photon Flux C 3. Sample Irradiation A->C B 2. Sample Preparation B->C D 4. Monitor Reaction (UV-Vis, HPLC, etc.) C->D E 5. Calculate Quantum Yield (Φ) D->E G A Cleavage Efficiency B Solvent B->A C pH C->A D Temperature D->A E Protected Molecule E->A

Caption: Factors influencing cleavage efficiency.

Conclusion and Future Perspectives

The field of photolabile protecting groups continues to evolve, with ongoing efforts to develop new PPGs with improved properties, such as red-shifted absorption maxima, higher quantum yields, and enhanced two-photon absorption cross-sections. [1]The rational design of PPGs, guided by a deep understanding of their photochemical mechanisms, will undoubtedly lead to the development of more efficient and versatile tools for controlling molecular function with light.

This guide has provided a comparative overview of the cleavage efficiency of different photolabile protecting groups, along with the fundamental principles and experimental protocols necessary for their evaluation. By carefully considering the factors discussed herein, researchers can make informed decisions in selecting and utilizing PPGs to advance their research in diverse scientific disciplines.

References

  • Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (24), 2481-2491. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Reineks, I. Z., & Dervan, P. B. (2001). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 98(26), 14784-14789. [Link]

  • Klán, P., Šebej, P., & Wirz, J. (2013). Photoremovable Protecting Groups. Chemical Reviews, 113(1), 119-191. [Link]

  • Li, W., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules, 24(17), 3097. [Link]

  • Zheng, S., et al. (2007). A Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(8), 1473-1476. [Link]

  • Donoval, K. C., & Deiters, A. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current Opinion in Chemical Biology, 53, 139-148. [Link]

  • Donoval, K. C., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current opinion in chemical biology, 53, 139–148. [Link]

  • Horsfall, A. (2020, June 22). Release the molecule! Photolabile protecting groups. Chembites. [Link]

  • Hansen, M. J., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3358-3377. [Link]

  • Lerch, M. M., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12136-12144. [Link]

  • Lerch, M. M., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12136–12144. [Link]

  • Klán, P., Šebej, P., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Bochet, C. G. (2002). Wavelength-Selective Cleavage of Photolabile Protecting Groups. Angewandte Chemie International Edition, 41(16), 3020-3022. [Link]

  • Klán, P., Šebej, P., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical reviews, 113(1), 119–191. [Link]

  • Gorka, A. P., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 84(24), 16035-16047. [Link]

  • A. Singh, et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5516-5589. [Link]

  • D. K. K. P., & M. K. (2020). The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications. ChemMedChem, 15(18), 1696-1707. [Link]

  • T. M. et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 725-730. [Link]

Sources

Assessing the Impact of Cbz-2-Nitro-D-Phenylalanine on Peptide Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cbz-2-Nitro-D-Phenylalanine (Z-2-Nitro-D-Phe) acts as a dual-function structural probe: it serves as a conformational constrainer capable of inducing specific


-turn geometries due to its D-configuration and steric bulk, while simultaneously functioning as a photocleavable switch .

For researchers in peptidomimetics and drug design, this residue offers a unique advantage over standard D-Phenylalanine or Aib (aminoisobutyric acid). While D-Phe induces turns, the ortho-nitro substituent of 2-Nitro-D-Phe adds a layer of side-chain rigidity (


-space restriction) and electronic modulation that can stabilize specific rotamers or alter receptor binding affinity—provided the experimentalist controls for its UV-sensitivity.

Part 1: Chemical Profile & Conformational Mechanics

To effectively use this compound, one must decouple its three structural drivers: Chirality, Sterics, and Electronics.

Chirality: The D-Configuration Driver

The primary conformational impact comes from the D-stereochemistry. In a backbone of L-amino acids, a single D-residue is a potent nucleator of Type II'


-turns .
  • Mechanism: The D-configuration inverts the steric trajectory of the side chain, relieving strain between the side chain and the carbonyl oxygen of the preceding residue (

    
    ). This allows the backbone to adopt positive 
    
    
    
    and negative
    
    
    angles (
    
    
    ), which are energetically forbidden for L-amino acids but ideal for the
    
    
    position of a
    
    
    -hairpin or turn.
Sterics: The Ortho-Nitro Effect

Unlike standard D-Phe, the 2-nitro (ortho) substituent introduces significant steric bulk proximal to the peptide backbone.

  • 
     Restriction:  The bulky nitro group creates a clash with the backbone amide or carbonyl depending on rotation. This severely restricts the rotation around the 
    
    
    
    bond (
    
    
    ), collapsing the available rotamer population into a preferred minimum (often trans or gauche- depending on the neighbor).[1]
  • Result: This pre-organizes the side chain, reducing the entropic penalty upon receptor binding.

Electronics: The Nitro Withdrawal

The nitro group is strongly electron-withdrawing (


 effects).
  • 
    -Stacking:  It reduces the electron density of the phenyl ring, altering 
    
    
    
    stacking interactions. If your target receptor relies on an electron-rich aromatic pocket (e.g., cation-
    
    
    interaction), 2-Nitro-D-Phe may decrease affinity. If the pocket is electron-rich, it may enhance binding via electrostatic complementarity.
The Photocleavage Liability

CRITICAL: Upon exposure to UV light (300–365 nm), the nitro group reacts with the backbone amide to form a cinnoline derivative, cleaving the peptide backbone.[2]

  • Implication: All conformational assays (CD, NMR) must be performed in amber glassware or low-light conditions to ensure you are measuring the intact peptide, not the cleavage products.

Part 2: Comparative Analysis of Alternatives

The following table contrasts Cbz-2-Nitro-D-Phe with standard conformational tools.

FeatureCbz-2-Nitro-D-Phe D-Phenylalanine Aib (Aminoisobutyric Acid) N-Me-Phenylalanine
Primary Structural Role

-Turn Inducer (Type II') + Side Chain Lock

-Turn Inducer (Type II')
Helix Inducer (

) / Type I/III Turn

-Turn Inducer / Cis-amide promoter
Side Chain Flexibility Low (Restricted

by ortho-nitro)
High (Free rotation)N/A (Methyl is rigid)Moderate
Electronic Profile Electron Deficient (Nitro)NeutralNeutralNeutral
Photostability Unstable (Cleaves at 365 nm)StableStableStable
Best Use Case Probing side-chain steric tolerance; Caged peptides.General turn induction.Rigidifying helices.Improving membrane permeability.
Diagram 1: Conformational Landscape & Decision Logic

ConformationalLogic Start Goal: Constrain Peptide Conformation Decision1 Is Backbone Turn Required? Start->Decision1 BranchTurn Yes: Induce Beta-Turn Decision1->BranchTurn Turn BranchHelix No: Induce Helix/Rigidity Decision1->BranchHelix Helix Decision2 Is Side-Chain Orientation Critical? BranchTurn->Decision2 HelixOption Use Aib (Aminoisobutyric acid) BranchHelix->HelixOption StandardDPhe Use D-Phe (Flexible Rotamers) Decision2->StandardDPhe No specific orientation NitroDPhe Use 2-Nitro-D-Phe (Restricted Rotamers + Electronic mod) Decision2->NitroDPhe Specific steric/electronic fit Constraint Ortho-Nitro Clash Limits Chi-1 Angle NitroDPhe->Constraint

Caption: Decision tree for selecting 2-Nitro-D-Phe based on structural requirements versus standard alternatives.

Part 3: Experimental Protocols

To validate the conformational impact, you must synthesize the peptide without degradation and then assess its folding using CD and NMR.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with 2-Nitro-D-Phe

Objective: Incorporate the residue without premature photocleavage or racemization.

  • Preparation:

    • Lighting: Wrap all reaction vessels, columns, and HPLC fraction collectors in aluminum foil. Work under yellow light if possible.

    • Resin: Use Rink Amide resin (for C-terminal amides) or Wang resin (for acids).

  • Coupling Cycle:

    • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: 2-nitro group is stable to piperidine.

    • Coupling: Use DIC/Oxyma (1:1 eq) or HATU/DIEA .

      • Expert Insight: Avoid HBTU/DIEA if prolonged coupling is expected, as the bulky ortho-nitro group slows down kinetics. HATU is preferred for this sterically hindered coupling.

    • Stoichiometry: Use 3-4 equivalents of Fmoc-2-Nitro-D-Phe-OH.

    • Time: Extend coupling time to 2 hours (double standard time) due to steric hindrance.

  • Cleavage:

    • Reagent: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2-3 hours.

    • Precipitation: Cold diethyl ether.

  • Purification:

    • HPLC: Use Acetonitrile/Water gradients with 0.1% TFA. Crucial: Monitor at 220 nm and 280 nm . The nitro group has a distinct absorbance signature. Keep fractions dark.

Protocol B: Conformational Analysis (CD & NMR)

Objective: Confirm the induction of a Type II'


-turn.
1. Circular Dichroism (CD) Spectroscopy
  • Sample: Dissolve peptide in water or TFE (Trifluoroethanol) at 50-100 μM.

  • Signature to Look For:

    • Type II' Turn: A positive band at ~205 nm and a negative band at ~220-230 nm.

    • Random Coil: Negative band near 195-200 nm.

  • Comparison: Run the sequence with unsubstituted D-Phe as a control. If 2-Nitro-D-Phe stabilizes the turn, the ellipticity intensity (mdeg) at the maxima/minima should increase.

2. NMR Spectroscopy (NOESY/ROESY)
  • Solvent: 90% H2O / 10% D2O or d3-TFE.

  • Key NOE Signals:

    • Turn Diagnostic: Strong

      
       and 
      
      
      
      cross-peaks in the turn region.
    • Side Chain Lock: Look for NOEs between the Nitro-Phe ring protons and the backbone amide of the preceding residue. A lack of averaging in these signals indicates a "locked" rotamer.

Diagram 2: Experimental Workflow & Validation

Workflow cluster_0 Synthesis (Dark) cluster_1 Validation Step1 SPPS Coupling (HATU/DIEA, 2h) Step2 Cleavage (95% TFA) Step1->Step2 Step3 CD Spectra (Check 205nm +) Step2->Step3 Step4 NMR (NOESY) (Check Sidechain Lock) Step3->Step4 Warning Keep Dark! Avoid 365nm Warning->Step1 Warning->Step3

Caption: Workflow emphasizing the necessity of light protection during synthesis and analysis to preserve the nitro-group integrity.

References

  • Peters, F. B., et al. (2009).[3] "Photocleavage of the polypeptide backbone by 2-nitrophenylalanine." Chemistry & Biology, 16(2), 148-152.[3] Link

  • Murali, R., et al. (1986).[4] "Structure and conformation of linear peptides. VIII. Structure of t-Boc-glycyl-L-phenylalanine." International Journal of Peptide and Protein Research, 27(5), 478-482.[4] Link

  • Griffiths-Jones, S. R., et al. (2007).

    
    -turn Sequence." Journal of Molecular Biology, 374(4), 1029-1039. Link
    
  • Ramachandran, G. N., et al. (1963).[5] "Stereochemistry of polypeptide chain configurations." Journal of Molecular Biology, 7, 95-99. Link

  • Proteopedia. "Ramachandran principle and phi psi angles." Link

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: Cbz-2-Nitro-D-Phenylalanine

[1][2][3]

Executive Summary & Operational Context

Compound Identity: Cbz-2-Nitro-D-Phenylalanine (N-Benzyloxycarbonyl-2-nitro-D-phenylalanine) Chemical Class: Protected Non-Canonical Amino Acid / Nitro-Aromatic Derivative Primary Hazard Driver: Nitro (

123

This guide provides a rigorous, self-validating disposal workflow for researchers handling this compound. Unlike standard biological wastes, nitro-substituted aromatics require specific segregation to prevent the formation of shock-sensitive salts or exothermic decomposition.[1] This protocol aligns with RCRA (Resource Conservation and Recovery Act) standards for hazardous organic waste.

Hazard Identification & Safety Profile

Before initiating disposal, the chemical stability of the specific lot must be assessed. While mono-nitro amino acids are generally stable under ambient conditions, the 2-nitro (ortho) position introduces steric strain and electronic effects that can enhance reactivity compared to para-isomers.[1]

Risk Assessment Matrix
ParameterSpecificationOperational Implication
Reactivity Moderate . Nitro groups can sensitize the compound to thermal decomposition.DO NOT autoclave. DO NOT mix with strong reducing agents (e.g., hydrazine, borohydrides).
Incompatibility Strong Bases (NaOH, KOH), Reducing Agents, Oxidizers.[2][3]Segregate from general "Base Waste" streams to prevent exothermic degradation.[3]
Toxicity Irritant (Skin/Eye/Respiratory).[2][3][4][5][6] Potential Mutagen (Nitro-aromatics).[1][6]Handle as a "Suspected Carcinogen/Mutagen" requiring double-gloving.[1][2][3]
Physical State Solid (Powder/Crystal).[2][3][7][8]Dust explosion hazard if aerosolized in confined spaces.[3]

Personal Protective Equipment (PPE) Standards

To ensure operator safety, the following PPE configuration is mandatory during waste consolidation and handling.

  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood (not recommended). Work inside a certified chemical fume hood.

  • Dermal: Double nitrile gloves (0.11 mm min. thickness). Nitro compounds can permeate standard latex.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling liquid stock solutions >100 mL.

  • Body: Lab coat (buttoned) + chemical-resistant apron if pouring liquid waste.[1]

Disposal Workflow & Decision Logic

The following workflow dictates the segregation and processing of this compound waste.

Waste Stream Decision Tree

DisposalWorkflowStartWaste GeneratedStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder/Contaminated Debris)StateCheck->SolidWasteLiquidWasteLiquid Waste(Mother Liquor/HPLC Effluent)StateCheck->LiquidWasteSolidSegSegregate from Oxidizers & BasesSolidWaste->SolidSegLiqSegCheck Solvent Compatibility(No Peroxides/No Azides)LiquidWaste->LiqSegContainerContainerize: Amber Glass or HDPE(Screw Cap - Vented if necessary)SolidSeg->ContainerLiqSeg->ContainerLabelingLabel: 'Hazardous Waste'Tag: 'Toxic', 'Organic', 'Nitro-Compound'Container->LabelingDisposalTransfer to EHS/Waste ContractorMethod: IncinerationLabeling->Disposal

Figure 1: Decision logic for segregating and containerizing nitro-phenylalanine waste streams to ensure compatibility and safety.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Compound & Debris)

Applicability: Expired reagents, contaminated weighing boats, gloves, and spill cleanup materials.[2][3]

  • Containment: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

    • Why? Amber glass protects light-sensitive nitro compounds from photodegradation; HDPE is resistant to organic residues.[1]

  • Wetting Agent (Critical): If the powder is dry and fine, add a small volume of inert solvent (e.g., water or mineral oil) to dampen the solid.

    • Mechanism:[9][10][11] Reduces shock sensitivity and prevents dust cloud formation (deflagration risk).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound, Solid Debris."[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Storage: Store in a secondary containment tray inside a flammable storage cabinet until pickup.

Protocol B: Liquid Waste (HPLC & Synthesis Effluent)

Applicability: Reaction mixtures, mother liquors, and analytical samples.[2]

  • Solvent Compatibility Check: Ensure the waste solvent stream does not contain:

    • Strong Acids (Nitric/Sulfuric)

      
       Risk of further nitration (explosion hazard).
      
    • Strong Bases (NaOH)

      
       Risk of forming nitronate salts (unstable).
      
  • Segregation: Collect in a "Halogenated" or "Non-Halogenated" organic waste container depending on the co-solvent (e.g., DCM vs. Methanol).

  • Neutralization: If the solution is acidic or basic, neutralize to pH 6–8 using weak buffers (e.g., Sodium Bicarbonate or Citric Acid) before adding to the main carboy.

    • Warning: Perform neutralization on a small scale in a hood to monitor exotherms.

Emergency Response: Spills and Exposure

In the event of a spill, immediate action is required to prevent exposure and contamination.

ScenarioResponse Protocol
Dry Powder Spill DO NOT SWEEP DRY. 1. Cover spill with wet paper towels (water or ethanol). 2. Scoop damp material into a waste jar. 3. Clean surface with soap and water to remove yellow nitro-residue.[1]
Liquid Spill 1. Absorb with vermiculite or clay-based absorbent.[1] 2. Do not use paper towels if the solvent is an oxidizer (e.g., nitric acid), as nitro compounds can accelerate combustion.
Skin Contact 1. Immediately wash with soap and copious water for 15 minutes.[5] 2. Nitro compounds can be absorbed transdermally; seek medical attention if yellowing of skin occurs.

Regulatory Compliance & Classification

US EPA / RCRA Classification

While this compound is not explicitly listed on the P-list (Acutely Hazardous) or U-list (Toxic), it falls under the following categories based on its functional groups:

  • Characteristic Waste:

    • D001 (Ignitable): If in a flammable solvent (Flash point < 60°C).

    • D003 (Reactive): Potential designation if the specific form is determined to be shock-sensitive (rare for this derivative, but possible if dry/concentrated).[1]

  • Disposal Method: High-Temperature Incineration is the only approved method.[1] This ensures the complete thermal destruction of the nitro-aromatic core and the carbamate protecting group, releasing only

    
    , 
    
    
    , and
    
    
    (scrubbed).[1]

References

  • U.S. Environmental Protection Agency (EPA). (2025).[11] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Boc-2-nitro-D-phenylalanine (Analog Data). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2021). Guidelines for Disposing of Nitrocellulose and Nitro-Aromatic Derivatives. Retrieved from [Link][1][3]

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